Cyclopentyl formate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62781-99-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclopentyl formate |
InChI |
InChI=1S/C6H10O2/c7-5-8-6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
QLBKLJFKEUBMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclopentyl formate (C₆H₁₀O₂). The document details the compound's molecular and physical characteristics, including spectral data, and explores its chemical reactivity through key reactions such as synthesis, hydrolysis, and Grignard reactions. Detailed experimental protocols for these transformations are provided to facilitate laboratory application. Furthermore, this guide elucidates the toxicological pathway associated with formate esters and presents a generalized experimental workflow for its synthesis and purification. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrammatic representations.
Physical Properties
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| CAS Number | 62781-99-1 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Density | 1.000 g/mL | Stenutz[2] |
| Boiling Point | 138 °C | Stenutz[2] |
| Refractive Index | 1.432 | Stenutz[2] |
| Melting Point | Not Reported |
1.1. Solubility
Quantitative solubility data for this compound is not widely reported. However, based on its chemical structure as an ester with a five-carbon cycloalkane group, its solubility can be qualitatively described. It is expected to have low to moderate solubility in water and be miscible with common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
Spectral Data
2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show two main signals:
-
Formyl Proton (H-C=O): A singlet appearing downfield, typically in the range of 8.0-8.2 ppm.
-
Cyclopentyl Protons: A series of multiplets in the upfield region, approximately between 1.5 and 2.0 ppm for the methylene protons and a multiplet for the methine proton attached to the oxygen, likely appearing further downfield around 5.0-5.2 ppm.
2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to exhibit four distinct signals:
-
Carbonyl Carbon (C=O): A peak in the downfield region, characteristic of ester carbonyls, around 160-165 ppm.
-
Methine Carbon (CH-O): The carbon of the cyclopentyl ring attached to the oxygen will appear in the range of 70-80 ppm.
-
Methylene Carbons (CH₂): Two sets of signals for the non-equivalent methylene groups of the cyclopentyl ring, expected in the range of 20-40 ppm.
2.3. Infrared (IR) Spectroscopy (Interpreted)
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the fingerprint region, between 1100 and 1300 cm⁻¹, corresponding to the stretching vibration of the C-O single bond.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the cyclopentyl ring.
-
C-H Stretch (formyl): A weaker absorption around 2820 cm⁻¹ and 2720 cm⁻¹ may be observed for the C-H bond of the formyl group.
2.4. Mass Spectrometry (Interpreted)
In mass spectrometry with electron ionization (EI), this compound would likely exhibit a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would be expected to show characteristic losses, including:
-
Loss of the formyloxy group (-OCHO) to give a cyclopentyl cation fragment at m/z = 69.
-
Loss of the cyclopentyl group (-C₅H₉) to give a formyloxy cation fragment at m/z = 45.
-
Other fragments arising from the cleavage of the cyclopentyl ring.
Chemical Properties and Experimental Protocols
This compound undergoes reactions typical of an ester, including synthesis by esterification, hydrolysis, and reaction with organometallic reagents.
3.1. Synthesis via Fischer Esterification
This compound can be synthesized by the acid-catalyzed reaction of cyclopentanol with formic acid.
Experimental Protocol: Fischer Esterification of Cyclopentanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralization: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation to obtain the pure product.
3.2. Hydrolysis (Saponification)
Esters can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt and alcohol.
Experimental Protocol: Saponification of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.5 eq).
-
Reflux: Heat the mixture to reflux for 1-2 hours.
-
Work-up: After cooling, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to protonate the formate salt.
-
Extraction: Extract the resulting cyclopentanol from the aqueous mixture using an organic solvent.
-
Isolation: Dry the organic layer, remove the solvent, and purify the cyclopentanol, typically by distillation.
3.3. Reaction with Grignard Reagents
The reaction of a formate ester with a Grignard reagent results in the formation of a secondary alcohol. Two equivalents of the Grignard reagent are required.
Experimental Protocol: Reaction with Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Grignard Addition: Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether (2.2 eq) dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary alcohol (1-methylethanol) by distillation or column chromatography.
Biological Activity and Signaling Pathway
Formate esters are known to exhibit toxicity, which is primarily attributed to their in vivo hydrolysis to formic acid. Formic acid can then act as an inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress and cellular damage.
Figure 1: Signaling pathway of formate ester toxicity.
Experimental and Logical Workflows
The synthesis and purification of an ester like this compound follows a standard workflow in organic chemistry laboratories. This process involves the initial reaction, followed by a series of separation and purification steps to isolate the desired product.
References
Synthesis of Cyclopentyl Formate from Cyclopentene and Formic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl formate is a valuable chemical intermediate with applications in the synthesis of various fine chemicals and pharmaceuticals. Its production from readily available feedstocks such as cyclopentene and formic acid presents an economically viable and atom-efficient route. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the acid-catalyzed reaction between cyclopentene and formic acid. It details experimental protocols, presents key quantitative data, and elucidates the underlying reaction mechanism. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Reaction Overview
The synthesis of this compound from cyclopentene and formic acid is an acid-catalyzed hydroesterification reaction. In this process, the double bond of cyclopentene is activated by an acid catalyst, allowing for the addition of formic acid to form the corresponding ester, this compound.
The overall reaction can be represented as follows:
C₅H₈ + HCOOH → C₆H₁₀O₂
This reaction is typically carried out in the presence of a homogeneous or heterogeneous acid catalyst. The choice of catalyst, reaction temperature, and molar ratio of reactants significantly influences the reaction rate, yield, and selectivity.
Experimental Protocols
Several experimental procedures for the synthesis of this compound have been reported. Below are detailed methodologies from key studies, providing a range of catalytic systems and reaction conditions.
General Procedure using Homogeneous Acid Catalyst (BF₃ Etherate)
This protocol is adapted from a patented process and is suitable for laboratory-scale synthesis.
Materials:
-
Cyclopentene (96%)
-
Formic acid (99%)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Glass autoclave or a sealed pressure vessel
-
Stirring mechanism
-
Heating apparatus
Procedure:
-
Charge a glass autoclave with cyclopentene (e.g., 35.4 g, 0.5 mol) and formic acid (e.g., 92 g, 2 mol).
-
Add a catalytic amount of boron trifluoride etherate (e.g., 41 mg, 0.36 mmol).
-
Seal the autoclave and commence vigorous stirring.
-
Heat the reaction mixture to 80°C under autogenous pressure.
-
Maintain these conditions for a period of 2 to 4 hours.
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent any residual pressure.
-
The crude product can then be analyzed by quantitative gas chromatography to determine conversion and selectivity.
Procedure using Heterogeneous Solid Acid Catalysts
This method utilizes solid acid catalysts, which offer advantages in terms of catalyst separation and reusability.
Materials:
-
Cyclopentene (96%)
-
Formic acid (99%)
-
Solid acid catalyst (e.g., ZSM-11 zeolite (H-form) or Amberlyst XN 1010®)
-
Glass autoclave or a sealed pressure vessel
-
Stirring mechanism
-
Heating apparatus
Procedure:
-
Into a glass autoclave, introduce cyclopentene (e.g., 35.4 g, 0.5 mol), formic acid (e.g., 92 g, 2 mol), and the solid acid catalyst (e.g., 25 g).
-
Seal the vessel and ensure efficient stirring.
-
Heat the mixture to 80°C under the pressure generated by the reactants.
-
Maintain the reaction at this temperature for 2 hours.
-
After cooling to room temperature, the catalyst can be separated by filtration.
-
The liquid product is then analyzed for conversion and selectivity.
Data Presentation
The following tables summarize the quantitative data obtained from the experimental procedures described above, allowing for a clear comparison of catalyst performance.
Table 1: Performance of Different Acid Catalysts in the Synthesis of this compound
| Catalyst | Catalyst Amount | Cyclopentene Conversion (%) | This compound Selectivity (%) |
| ZSM-11 zeolite (H-form) | 25 g | 93 | > 98 |
| Amberlyst XN 1010® | 25 g | 89 | > 98 |
| BF₃ etherate | 41 mg | 92 | > 98 |
Reaction Conditions: 35.4 g (0.5 mol) Cyclopentene, 92 g (2 mol) Formic Acid, 80°C, 2-4 hours.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from cyclopentene and formic acid proceeds via an acid-catalyzed electrophilic addition mechanism, which is a variation of the Fischer-Speier esterification.
Reaction Mechanism
The proposed mechanism involves the following key steps:
-
Protonation of Formic Acid: The acid catalyst protonates the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon.
-
Protonation of Cyclopentene: Alternatively, the acid catalyst can protonate the double bond of cyclopentene to form a cyclopentyl carbocation.
-
Nucleophilic Attack: The double bond of cyclopentene acts as a nucleophile and attacks the protonated formic acid, or the formic acid acts as a nucleophile and attacks the cyclopentyl carbocation. Both pathways lead to the formation of a protonated this compound intermediate.
-
Deprotonation: A base (such as unreacted formic acid or the conjugate base of the catalyst) removes a proton from the intermediate to yield the final product, this compound, and regenerate the acid catalyst.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Industrial-Scale Synthesis and Purification
For industrial applications, the synthesis of this compound is often carried out using C5 streams from crackers or refineries, which contain cyclopentene. The use of heterogeneous catalysts is preferred on a large scale due to the ease of separation and potential for continuous processes.
Purification:
On an industrial scale, purification of the crude this compound is crucial. The primary impurities are unreacted formic acid and cyclopentene, as well as any other hydrocarbons present in the initial C5 stream.
-
Distillation: The crude product can be purified by fractional distillation to separate this compound from lower-boiling components like cyclopentene and higher-boiling components like formic acid.
-
Extraction: An effective method for removing residual formic acid is liquid-liquid extraction. Cyclopentane is a particularly suitable solvent for this purpose due to the low solubility of formic acid in it (0.2% by weight). This allows for the direct production of a this compound solution with low formic acid content. The cyclopentane can then be removed by distillation and recycled.
Conclusion
The acid-catalyzed synthesis of this compound from cyclopentene and formic acid is a robust and efficient method for producing this important chemical intermediate. High yields and selectivities can be achieved using both homogeneous and heterogeneous acid catalysts. For industrial-scale production, the use of solid acid catalysts and efficient purification techniques such as distillation and extraction with cyclopentane are key considerations. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound in a research or industrial setting.
An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl formate, a cycloalkyl ester with the chemical formula C₆H₁₀O₂, is a molecule of interest in various chemical synthesis applications. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and key physicochemical properties. The document details the conformational analysis of the cyclopentyl ring, the nature of the ester functional group, and summarizes available spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is provided, along with a logical workflow for its characterization.
Molecular Structure and Bonding
This compound consists of a five-membered cyclopentyl ring bonded to a formate group through an ester linkage. The molecular structure and bonding are characterized by the interplay of the flexible cycloalkane ring and the planar ester functional group.
Cyclopentyl Ring Conformation
The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered, non-planar conformations. The two most stable conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1][2] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. These conformations rapidly interconvert at room temperature through a process known as pseudorotation, with a very low energy barrier.[2] The substitution of the formate group on one of the carbon atoms influences the conformational preference, but the ring remains highly flexible.
Ester Functional Group
The formate group (-OCHO) is characterized by a central carbonyl carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom and a hydrogen atom. The atoms of the ester group (C-O-C=O) are generally planar. The carbonyl carbon is sp² hybridized, forming three sigma (σ) bonds (to the hydrogen, the single-bonded oxygen, and the double-bonded oxygen) and one pi (π) bond (to the double-bonded oxygen). The oxygen atom of the C-O bond is sp³ hybridized, while the carbonyl oxygen is sp² hybridized.
Bonding Overview
The bonding in this compound is entirely covalent.
-
C-C and C-H Bonds: The cyclopentyl ring is composed of sp³ hybridized carbon atoms forming sigma bonds with each other and with hydrogen atoms.
-
C-O and O-H Bonds: The ester linkage involves a sigma bond between a carbon of the cyclopentyl ring and the sp³ hybridized oxygen of the formate group, and a sigma bond between the sp² carbonyl carbon and this oxygen. The formate group also contains a C-H sigma bond.
-
C=O Bond: This consists of one sigma (σ) and one pi (π) bond between the sp² hybridized carbon and oxygen atoms.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| CAS Number | 62781-99-1 | [3] |
| Density | 1.000 g/mL | [4] |
| Refractive Index | 1.432 | [4] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
Spectroscopic Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the cycloalkane ring.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Reference |
| ~2900 | Strong | C-H stretching (cyclopentyl) | [5] |
| 1730-1715 | Strong | C=O stretching (formate ester) | [6] |
| ~1460 | Medium | C-H bending (cyclopentyl) | [5] |
| ~1200 | Strong | C-O stretching (ester) | [6] |
Predicted ¹H and ¹³C NMR chemical shifts are key to structure elucidation.
-
¹H NMR:
-
A singlet for the formate proton (H-C=O) is expected in the region of 8.0 ppm.
-
A multiplet for the methine proton on the cyclopentyl ring attached to the oxygen (CH -O) would appear downfield, likely in the 4.8-5.2 ppm range.
-
The methylene protons of the cyclopentyl ring would appear as complex multiplets further upfield, typically between 1.5 and 2.0 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) of the formate group is expected to have a chemical shift in the range of 160-165 ppm.
-
The methine carbon of the cyclopentyl ring bonded to the oxygen ( C H-O) would be in the 70-80 ppm range.
-
The other cyclopentyl carbons would appear at higher field, between 20-40 ppm.
-
The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would be dominated by cleavages characteristic of esters and cycloalkanes.
-
Molecular Ion (M⁺): [C₆H₁₀O₂]⁺ at m/z = 114.
-
Key Fragments:
-
Loss of the formyloxy radical (•OCHO) or formic acid (HCOOH) from the molecular ion.
-
Cleavage of the cyclopentyl ring, a characteristic fragmentation for cycloalkanes.[7] A prominent peak is expected at m/z = 69, corresponding to the cyclopentyl cation [C₅H₉]⁺.
-
Loss of ethene (C₂H₄) from the cyclopentyl ring fragment is also a common pathway.[7]
-
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from cyclopentanol and formic acid using an acid catalyst.
Materials:
-
Cyclopentanol
-
Formic acid (≥95%)
-
Sulfuric acid (concentrated) or other acid catalyst (e.g., BF₃ etherate)[4]
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Glassware: Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask, combine cyclopentanol and an excess of formic acid (e.g., 2-3 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
Characterization Workflow
The synthesized this compound should be characterized to confirm its identity and purity using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Run an IR spectrum to identify the characteristic functional groups, particularly the C=O stretch of the ester.
-
Mass Spectrometry (MS): Perform mass spectral analysis, for instance by GC-MS, to determine the molecular weight and analyze the fragmentation pattern.[3]
-
Gas Chromatography (GC): Use GC to assess the purity of the final product.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Synthesis and Characterization Workflow
Caption: Workflow for this compound synthesis.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0829466A1 - Process for the preparation of cyclopentanols - Google Patents [patents.google.com]
- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Profile of Cyclopentyl Formate: A Technical Guide
Introduction
Cyclopentyl formate (C₆H₁₀O₂) is an ester characterized by a cyclopentyl ring attached to a formate group. As a molecule of interest in various chemical research domains, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis, a thorough understanding of its spectroscopic properties is essential for its identification and characterization. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is tailored for researchers, scientists, and drug development professionals, presenting predicted data in a structured format and outlining the general experimental protocols for obtaining such spectra.
Spectroscopic Data
Due to the limited availability of experimentally acquired spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 ¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the formate proton and the protons of the cyclopentyl ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | H-C=O (Formate proton) |
| ~5.2 | Multiplet | 1H | O-CH (Cyclopentyl methine) |
| ~1.9 - 1.5 | Multiplet | 8H | -CH₂- (Cyclopentyl methylene) |
1.1.2 ¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum would show signals for the carbonyl carbon of the formate group and the carbons of the cyclopentyl ring.
| Chemical Shift (δ) (ppm) | Assignment |
| ~161 | C=O (Formate carbonyl) |
| ~77 | O-CH (Cyclopentyl methine) |
| ~33 | C2/C5 of Cyclopentyl ring |
| ~24 | C3/C4 of Cyclopentyl ring |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the alkyl framework.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Ester carbonyl)[1] |
| ~1170 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained through gas chromatography-mass spectrometry (GC-MS), would show a molecular ion peak and characteristic fragmentation patterns.[4] The molecular weight of this compound is 114.14 g/mol .[4]
| m/z | Possible Fragment |
| 114 | [M]⁺ (Molecular ion) |
| 69 | [C₅H₉]⁺ (Loss of formate radical) |
| 45 | [HCOO]⁺ (Formate cation) or [CHO₂]⁺ |
Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra involves the following steps:[5][6]
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum. Key parameters such as the number of scans, pulse sequence, and relaxation delay are optimized.[7]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the following method:[8][9][10]
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.
-
Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a common technique for analyzing volatile compounds like this compound.[11][12][13]
-
Sample Injection: A small volume of the sample is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.[12][13]
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for each component separated by the GC.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
Caption: Workflow for spectroscopic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ursinus.edu [ursinus.edu]
- 10. mmrc.caltech.edu [mmrc.caltech.edu]
- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
Cyclopentyl Formate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of cyclopentyl formate, including its chemical identity, physicochemical properties, synthesis protocols, and analytical data. The information is intended to support laboratory research and development activities.
Chemical Identification and Properties
This compound is an ester of cyclopentanol and formic acid. Its fundamental identifiers and properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 62781-99-1 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Canonical SMILES | C1CCC(C1)OC=O | [1] |
| InChIKey | QLBKLJFKEUBMGH-UHFFFAOYSA-N | [1] |
A summary of key physicochemical properties is provided in the table below.
| Property | Value |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | 145-146 °C (predicted) |
| Density | 1.0±0.1 g/cm³ (predicted) |
| pKa | -6.8 (predicted) |
| LogP | 1.4 (predicted) |
Synthesis of this compound
This compound is primarily synthesized via two main routes: the esterification of cyclopentanol with formic acid (Fischer esterification) and the reaction of cyclopentene with formic acid.
Synthesis via Fischer Esterification
This classic method involves the acid-catalyzed reaction of cyclopentanol with an excess of formic acid.
Caption: Fischer Esterification of Cyclopentanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq), which can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
Synthesis from Cyclopentene
A patented industrial method involves the direct formation of this compound from cyclopentene. This process is often followed by the conversion of the formate ester to cyclopentanol.
Caption: Industrial synthesis and transformation.
Experimental Protocol (based on patent literature):
-
Step A: Formation of this compound
-
Reaction: React cyclopentene with formic acid in the presence of an acid catalyst.
-
-
Step B: Conversion to Cyclopentanol
-
Transesterification: The resulting this compound can be transesterified with methanol in the presence of a base catalyst, such as sodium methoxide, to yield cyclopentanol and methyl formate.
-
Analytical Data
The characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | A multiplet for the cyclopentyl methine proton (CHO) around 5.0-5.2 ppm, multiplets for the cyclopentyl methylene protons (CH₂) between 1.5-2.0 ppm, and a singlet for the formate proton (OCHO) around 8.0 ppm. |
| ¹³C NMR | A signal for the formate carbonyl carbon (C=O) around 160 ppm, a signal for the cyclopentyl methine carbon (CHO) around 75 ppm, and signals for the cyclopentyl methylene carbons (CH₂) in the aliphatic region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 114. The fragmentation pattern may show a prominent peak at m/z 69, corresponding to the loss of the formate group (HCOO•), representing the cyclopentyl cation. |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹, and C-O stretching vibrations in the 1200-1100 cm⁻¹ region. |
Applications in Research and Development
Currently, the primary documented application of this compound is as a chemical intermediate in the synthesis of cyclopentanol. Cyclopentanol and its derivatives are valuable building blocks in the synthesis of various organic molecules, including pharmaceuticals and fragrances. While direct applications of this compound in drug development are not widely reported, its role as a precursor makes it a compound of interest for process chemistry and the development of synthetic routes to more complex molecules. Further research may uncover novel applications for this compound.
References
Solubility of Cyclopentyl Formate in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclopentyl formate in a range of common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide focuses on qualitative solubility predictions based on physicochemical principles, alongside detailed experimental protocols for determining solubility.
Introduction to this compound
This compound (C₆H₁₀O₂) is an ester characterized by a cyclopentyl ring attached to a formate group. Its molecular structure dictates its polarity and potential for intermolecular interactions, which are key to understanding its solubility in various media. The ester group provides a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor, while the cyclopentyl ring is nonpolar and contributes to van der Waals forces.
Predicted Solubility of this compound
The principle of "like dissolves like" governs the solubility of a solute in a solvent. This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] Based on the structure of this compound, it is expected to be a relatively nonpolar to moderately polar compound. The following table provides a qualitative prediction of its solubility in common organic solvents.
Table 1: Predicted Miscibility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Miscibility with this compound | Rationale |
| Alcohols (Polar, Protic) | Methanol | Partially Miscible to Miscible | The polar hydroxyl group of methanol can interact with the ester group of this compound, but the nonpolar cyclopentyl ring may limit full miscibility, especially with longer-chain alcohols. |
| Ethanol | Partially Miscible to Miscible | Similar to methanol, ethanol's polarity allows for interaction, though its slightly larger nonpolar chain might influence miscibility. | |
| Ketones (Polar, Aprotic) | Acetone | Miscible | Acetone's polarity is comparable to that of this compound, and both can engage in dipole-dipole interactions, suggesting good miscibility. |
| Ethers (Relatively Nonpolar) | Diethyl Ether | Miscible | Diethyl ether and this compound have similar polarities and are both capable of dipole-dipole and van der Waals interactions, indicating they should be miscible. |
| Esters (Moderately Polar) | Ethyl Acetate | Miscible | As both are esters with similar overall polarities, they are expected to be fully miscible. |
| Aromatic Hydrocarbons (Nonpolar) | Toluene | Miscible | The nonpolar cyclopentyl ring of this compound will interact favorably with the nonpolar aromatic ring of toluene via van der Waals forces. |
| Halogenated Solvents (Moderately Polar) | Dichloromethane | Miscible | Dichloromethane is a versatile solvent that can dissolve a wide range of organic compounds; its moderate polarity should be compatible with this compound.[2] |
| Chloroform | Miscible | Similar to dichloromethane, chloroform is a good solvent for many organic compounds and is expected to be miscible with this compound. | |
| Alkanes (Nonpolar) | Hexane | Partially Miscible to Miscible | The nonpolar nature of hexane will interact well with the cyclopentyl group, but the polar formate group may reduce overall miscibility compared to more polar solvents. |
Experimental Protocols for Solubility Determination
For precise quantitative data, experimental determination of solubility is necessary. The following are standard methodologies for assessing the solubility or miscibility of a liquid in an organic solvent.
Visual Miscibility Test
This is a straightforward, qualitative method to quickly assess miscibility.[3]
Protocol:
-
Take a clean, dry test tube.
-
Add a known volume (e.g., 1 mL) of the solvent of interest.
-
To this, add an equal volume of this compound.
-
Stopper the test tube and gently agitate the mixture for a short period.
-
Allow the mixture to stand and observe.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Quantitative Solubility Determination by Gas Chromatography (GC)
This method is suitable for determining the concentration of a solute in a solvent at saturation.
Workflow:
Caption: Gas Chromatography Workflow for Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution: In a sealed vial, add an excess of this compound to a known volume of the solvent. The vial should be maintained at a constant temperature using a water bath or incubator and agitated for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow any undissolved this compound to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the same solvent at various known concentrations.
-
GC Analysis:
-
Inject a known volume of each standard solution into the gas chromatograph to generate a calibration curve of peak area versus concentration.
-
Inject the same volume of the saturated solution sample into the GC.
-
-
Quantification: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents its solubility.
Factors Influencing Solubility
The solubility of this compound in a given solvent is determined by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Logical Relationship of Factors Governing Solubility.
Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction between nonpolar molecules. The nonpolar cyclopentyl ring of this compound will interact with nonpolar solvents like toluene and hexane primarily through these forces.
-
Dipole-Dipole Interactions: The ester group in this compound has a permanent dipole moment. This allows it to interact favorably with other polar molecules, such as ketones (acetone) and halogenated solvents (dichloromethane), through dipole-dipole forces.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. This allows for some interaction with protic solvents like alcohols (methanol, ethanol), although this interaction is weaker than the hydrogen bonding between the alcohol molecules themselves.
Conclusion
References
Navigating the Thermal Landscape of Cyclopentyl Formate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl formate, an ester of growing interest in various chemical applications, presents a unique thermal stability profile that is critical for its handling, storage, and utilization in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. While direct experimental studies on the thermolysis of this compound are not extensively available in the public domain, this document synthesizes information from analogous simple alkyl formates and cyclic esters to predict its behavior. This guide covers the anticipated primary decomposition routes, potential secondary reactions, and kinetic parameters based on related compounds. Detailed experimental protocols for investigating its thermal behavior are also provided, offering a foundational methodology for researchers.
Introduction to the Thermal Behavior of Esters
The thermal decomposition of esters is a well-studied field in organic chemistry, with established mechanisms that are largely dependent on the structure of the ester. For esters with β-hydrogens on the alkyl group, a concerted, unimolecular elimination reaction is the predominant pathway at moderate temperatures. This reaction proceeds through a six-membered cyclic transition state, yielding an alkene and a carboxylic acid. This compound possesses β-hydrogens and is therefore expected to follow this decomposition route.
Predicted Thermal Decomposition Pathways of this compound
Based on the pyrolysis of analogous esters, the thermal decomposition of this compound is anticipated to proceed through two primary pathways, with their prevalence being temperature-dependent.
Primary Decomposition: Concerted Unimolecular Elimination
At moderate temperatures, this compound is expected to undergo a classic ester pyrolysis reaction, also known as a Chugaev-type elimination. This intramolecular, concerted reaction involves the transfer of a β-hydrogen from the cyclopentyl ring to the carbonyl oxygen of the formate group, proceeding through a six-membered transition state. The primary products of this pathway are cyclopentene and formic acid.
The anticipated primary decomposition pathway is illustrated below:
Secondary Decomposition Pathways
At higher temperatures, the primary decomposition products, cyclopentene and formic acid, can undergo further thermal degradation.
-
Formic Acid Decomposition: Formic acid is known to decompose via two main pathways:
-
Dehydrogenation: HCOOH → H₂ + CO₂
-
Dehydration: HCOOH → H₂O + CO
-
-
Cyclopentene Decomposition: The pyrolysis of cyclopentene is a complex process involving radical chain mechanisms, leading to a variety of smaller hydrocarbons. Common products include ethene, propene, and 1,3-butadiene.
A simplified overview of the potential secondary decomposition reactions is presented below:
Quantitative Data from Analogous Compounds
Direct quantitative data for the thermal decomposition of this compound is scarce. However, data from similar esters can provide valuable estimates for its thermal stability and decomposition kinetics. The following table summarizes kinetic parameters for the pyrolysis of related esters.
| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Primary Products |
| exo-2-Norbornyl Formate | 300 - 350 | 194.6 ± 2.7 | 10¹³⁸⁵ ± ⁰²³ | exo-2-Norborneol + CO |
| Ethyl Formate | > 400 | ~200 | ~10¹² | Ethene + Formic Acid |
| Isopropyl Formate | > 400 | ~184 | ~10¹² | Propene + Formic Acid |
| tert-Butyl Acetate | 300 - 400 | ~165 | ~10¹³ | Isobutene + Acetic Acid |
Data is compiled from various sources on the pyrolysis of simple esters and is intended for comparative purposes.
Proposed Experimental Protocols
To rigorously characterize the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the overall mass loss profile.
-
Methodology:
-
A small sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) from ambient temperature to approximately 600 °C.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the enthalpy changes associated with decomposition (endothermic or exothermic).
-
Methodology:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic or exothermic peaks on the DSC thermogram will correspond to phase transitions and decomposition events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products of thermal decomposition.
-
Methodology:
-
A sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer.
-
The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA).
-
The decomposition products are swept into the GC column by an inert carrier gas.
-
The products are separated based on their boiling points and retention times in the GC column.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
-
The following diagram outlines the experimental workflow for a comprehensive thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal decomposition of this compound remains to be fully elucidated, a strong predictive framework can be established based on the well-understood chemistry of analogous esters. The primary decomposition pathway is expected to be a unimolecular elimination to yield cyclopentene and formic acid. At higher temperatures, these initial products will likely undergo further decomposition. The experimental protocols outlined in this guide provide a robust methodology for researchers to obtain precise quantitative data and confirm the predicted decomposition pathways for this compound. Such data is invaluable for ensuring the safe and effective application of this compound in thermally demanding environments.
The Reaction of Cyclopentyl Formate with Grignard Reagents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This technical guide provides an in-depth analysis of the reaction between cyclopentyl formate and various Grignard reagents. This reaction serves as a robust method for the synthesis of secondary alcohols, which are valuable intermediates in the development of novel therapeutics. This document outlines the core reaction mechanism, provides detailed experimental protocols, summarizes quantitative data, and explores the potential applications of the resulting cyclopentyl-containing secondary alcohols in drug discovery.
Introduction to the Grignard Reaction with Formate Esters
The addition of an organomagnesium halide (Grignard reagent) to an ester is a fundamental transformation in organic chemistry. Typically, the reaction of a Grignard reagent with an ester results in the formation of a tertiary alcohol, as two equivalents of the Grignard reagent add to the ester carbonyl.[1][2] However, formate esters represent a unique case. Due to the presence of a hydrogen atom attached to the carbonyl group, the intermediate formed after the first addition of the Grignard reagent is an aldehyde. This aldehyde is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to produce a secondary alcohol upon acidic workup.
The general transformation is as follows:
R-MgX + H-C(=O)O-cyclopentyl → [R-CH(OMgX)O-cyclopentyl] → R-C(=O)H + Cyclopentoxy-MgX R-C(=O)H + R-MgX → R₂CH-OMgX R₂CH-OMgX + H₃O⁺ → R₂CH-OH + MgX(OH) + H₂O
This guide will focus on the specifics of this reaction when the ester is this compound, leading to the formation of dicyclopentylmethanol and other valuable secondary alcohols.
Reaction Mechanism and Stoichiometry
The reaction of this compound with a Grignard reagent proceeds in a two-step addition-elimination followed by an addition mechanism.
-
Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses, expelling the cyclopentoxide leaving group to form an aldehyde.
-
Second Nucleophilic Addition: The newly formed aldehyde is highly reactive towards the Grignard reagent and undergoes a second nucleophilic addition.
-
Protonation: An acidic workup is required to protonate the resulting magnesium alkoxide to yield the final secondary alcohol product.
Due to this mechanism, a 2:1 molar ratio of the Grignard reagent to this compound is theoretically required to ensure the complete conversion to the secondary alcohol. In practice, a slight excess of the Grignard reagent is often used to drive the reaction to completion.
Quantitative Data Summary
While specific quantitative data for the reaction of this compound with various Grignard reagents is not extensively reported in the literature, the following table provides expected yields based on analogous reactions of formate esters with Grignard reagents.
| Grignard Reagent (R-MgX) | Product (R-CH(OH)-cyclopentyl) | Expected Yield (%) | Notes |
| Phenylmagnesium Bromide | Cyclopentyl(phenyl)methanol | 80-90 | High yields are expected due to the high reactivity of the Grignard reagent and the aldehyde intermediate. |
| Methylmagnesium Iodide | 1-Cyclopentylethanol | 75-85 | Yields may be slightly lower due to the volatility of the Grignard reagent. |
| Cyclopentylmagnesium Bromide | Dicyclopentylmethanol | 70-85 | Steric hindrance may slightly lower the yield compared to less bulky Grignard reagents. |
Note: The yields are highly dependent on the experimental conditions, including the purity of the reagents, the solvent, the reaction temperature, and the efficiency of the workup procedure.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of secondary alcohols from this compound and a Grignard reagent. These protocols are based on standard procedures for Grignard reactions with esters.
General Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential for the success of the reaction.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen.
Synthesis of Cyclopentyl(phenyl)methanol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution begins to bubble.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add the this compound solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure cyclopentyl(phenyl)methanol.
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with a Grignard reagent.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Applications in Drug Development
Secondary alcohols containing a cyclopentyl moiety, such as those synthesized from this compound, are of significant interest in drug discovery. The incorporation of cyclic structures into drug candidates can offer several advantages:
-
Increased Metabolic Stability: The cyclopentyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.
-
Enhanced Potency: The rigid nature of the cyclopentyl ring can help to lock the molecule into a bioactive conformation, leading to a higher affinity for its biological target.
-
Improved Lipophilicity: The cyclopentyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Exploration of Chemical Space: The synthesis of novel secondary alcohols with cyclopentyl groups allows for the exploration of new areas of chemical space, potentially leading to the discovery of drugs with novel mechanisms of action.
While there are no specific, widely-known signaling pathways directly modulated by dicyclopentylmethanol, the structural motif of a secondary alcohol with a cyclopentyl group is a valuable scaffold for the development of inhibitors or modulators of various enzymes and receptors. For example, such structures could be incorporated into molecules targeting kinases, proteases, or G-protein coupled receptors, where the hydroxyl group can act as a key hydrogen bond donor or acceptor, and the cyclopentyl group can occupy a hydrophobic pocket in the protein's active site. Further research and screening of these compounds are necessary to identify their specific biological activities.
References
Hydrolysis of Cyclopentyl Formate to Cyclopentanol: A Technical Guide
Introduction
The hydrolysis of esters is a fundamental and widely utilized chemical transformation in organic synthesis. This guide provides a detailed technical overview of the hydrolysis of cyclopentyl formate to produce cyclopentanol, a key intermediate in the synthesis of pharmaceuticals and fragrances. This document is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant kinetic data.
Reaction Mechanism
The hydrolysis of this compound is most effectively achieved under basic conditions, a process commonly known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the cleavage of the carbon-oxygen bond and the departure of the cyclopentoxide ion. The final step is a rapid and irreversible acid-base reaction between the cyclopentoxide ion and formic acid, yielding cyclopentanol and a formate salt. This last step drives the reaction to completion.
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subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "this compound" [label="this compound"]; "Hydroxide" [label="OH⁻", fontcolor="#EA4335"]; }
"Tetrahedral Intermediate" [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "Cyclopentanol" [label="Cyclopentanol"]; "Formate" [label="Formate Ion"]; }
"this compound" -> "Tetrahedral Intermediate" [label="1. Nucleophilic Attack"]; "Hydroxide" -> "Tetrahedral Intermediate" [style=invis]; "Tetrahedral Intermediate" -> "Cyclopentanol" [label="2. Collapse & Proton Transfer"]; "Tetrahedral Intermediate" -> "Formate" [style=invis]; }
Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Protocols
The following is a representative protocol for the saponification of this compound, based on established methods for ester hydrolysis. Optimization for specific laboratory conditions and scales is recommended.
Materials:
- This compound
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Deionized water (H₂O)
- Hydrochloric acid (HCl, 1 M solution)
- Diethyl ether or Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
Procedure:
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in methanol.
- Addition of Base: Prepare a solution of sodium hydroxide in a mixture of water and methanol. Add this alkaline solution to the stirred solution of this compound.
- Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.
- Extraction: To the residue, add deionized water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). The cyclopentanol will be in the organic phase.
- Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclopentanol.
- Analysis: The purity of the resulting cyclopentanol can be assessed by GC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Further purification can be achieved by distillation if necessary.
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A [label="1. Dissolve this compound in MeOH"]; B [label="2. Add Aqueous NaOH Solution"]; C [label="3. Heat to Reflux (2-4 h)"]; D [label="4. Cool and Concentrate"]; E [label="5. Extract with Et₂O or EtOAc"]; F [label="6. Wash Organic Layer with Brine"]; G [label="7. Dry over MgSO₄ or Na₂SO₄"]; H [label="8. Filter and Evaporate Solvent"]; I [label="9. Purify Cyclopentanol (Distillation)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Experimental workflow for this compound hydrolysis.
Data Presentation
While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, data from analogous esters can provide a reasonable estimation of the reaction's kinetic parameters. The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|
| This compound | C₆H₁₀O₂ | 114.14 | ~145 | ~0.97 |
| Cyclopentanol | C₅H₁₀O | 86.13 | 140-141 | 0.949 |
Data sourced from PubChem.
Table 2: Representative Kinetic Data for Alkaline Hydrolysis of Analogous Esters
| Ester | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Ethyl Acetate | 0.11 | 47.7 |
| Methyl Formate | 0.98 | 42.3 |
| Isopropyl Formate | - | - |
Note: This data is provided for comparative purposes and the exact kinetic parameters for this compound hydrolysis may vary.
Conclusion
Cyclopentyl Formate: A Versatile Building Block in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl formate, a simple formate ester, holds significant potential as a versatile synthetic intermediate in various fields of chemical research, particularly in the development of pharmaceuticals and fragrance compounds. Its primary utility lies in its role as a stable and convenient precursor to the cyclopentyl moiety, a key structural motif present in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key research applications of this compound, with a focus on its role in the synthesis of carbocyclic nucleoside analogues and prostaglandins. Detailed experimental protocols and structured data are presented to facilitate its practical application in the laboratory.
Introduction
The cyclopentane ring is a fundamental carbocyclic scaffold found in numerous natural products and synthetic compounds exhibiting significant biological activity. Its unique conformational properties and ability to serve as a stable core for the attachment of various functional groups make it a privileged structure in medicinal chemistry. This compound (C₆H₁₀O₂) serves as an accessible and efficient starting material for introducing this valuable five-membered ring into more complex molecular architectures. While not typically possessing intrinsic biological activity itself, its facile conversion to key intermediates like cyclopentanol makes it a cornerstone in multi-step synthetic strategies. This guide will explore the synthesis of this compound and its subsequent application as a foundational building block in the synthesis of high-value molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62781-99-1 | [1] |
| Density | 1.000 g/mL (calculated) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| XLogP3-AA | 1.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 114.068079557 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Synthesis and Key Reactions of this compound
This compound is primarily synthesized through the acid-catalyzed esterification of cyclopentene with formic acid. It serves as a stable intermediate that can be readily converted to other valuable cyclopentyl derivatives through hydrolysis and transesterification.
Synthesis of this compound
A common method for the preparation of this compound involves the direct reaction of cyclopentene with formic acid in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Materials: Cyclopentene, formic acid, acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
In a suitable reaction vessel, a mixture of cyclopentene and an excess of formic acid is prepared.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
The reaction mixture is stirred at a controlled temperature, typically ranging from ambient to slightly elevated temperatures, to facilitate the esterification reaction.
-
The progress of the reaction is monitored by appropriate analytical techniques (e.g., GC-MS, TLC).
-
Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, followed by extraction and purification (e.g., distillation) to yield pure this compound.[2]
-
Caption: Synthesis of this compound from Cyclopentene and Formic Acid.
Key Reactions of this compound
This compound is a valuable intermediate primarily because of its facile conversion to cyclopentanol and other cyclopentyl esters.
This compound can be hydrolyzed under basic conditions to yield cyclopentanol.
Experimental Protocol: Hydrolysis of this compound
-
Materials: this compound, aqueous alkali (e.g., sodium hydroxide solution).
-
Procedure:
-
This compound is treated with an aqueous solution of a strong base, such as sodium hydroxide.
-
The mixture is stirred, potentially with gentle heating, to drive the hydrolysis to completion.
-
The resulting cyclopentanol can be isolated through extraction with an organic solvent and purified by distillation. The formate salt remains in the aqueous phase.[2]
-
Transesterification of this compound with an alcohol in the presence of a catalyst provides an alternative route to cyclopentanol and a different formate ester.
Experimental Protocol: Transesterification of this compound with Methanol
-
Materials: this compound, methanol, transesterification catalyst (e.g., sodium methoxide).
-
Procedure:
-
This compound is dissolved in an excess of methanol.
-
A catalytic amount of a suitable transesterification catalyst, such as sodium methoxide, is added to the solution.
-
The reaction is stirred, and the formation of methyl formate and cyclopentanol is monitored.
-
The lower-boiling methyl formate can be removed by distillation to drive the equilibrium towards the products.
-
Cyclopentanol is then isolated and purified from the reaction mixture.[2]
-
Caption: Key Reactions of this compound.
Research Applications in Drug Discovery and Development
The primary value of this compound in drug discovery lies in its role as a precursor to the cyclopentyl scaffold, which is a key component of several classes of therapeutic agents.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[3] This modification imparts greater metabolic stability by replacing the labile glycosidic bond with a carbon-carbon bond, often leading to enhanced antiviral or anticancer activity.[3] Cyclopentanol, readily derived from this compound, is a common starting material for the synthesis of these important therapeutic agents.
Signaling Pathway and Mechanism of Action of Certain Carbocyclic Nucleosides
Many carbocyclic nucleoside analogues exert their antiviral effect by targeting viral polymerases. After intracellular phosphorylation to the triphosphate form, they act as competitive inhibitors or chain terminators during viral DNA or RNA synthesis.
References
Methodological & Application
Application Note and Detailed Experimental Protocol for the Synthesis of Cyclopentyl Formate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the synthesis, purification, and characterization of cyclopentyl formate via Fischer esterification of cyclopentanol and formic acid.
Introduction
This compound is a valuable ester compound with applications as a fragrance component, a specialty solvent, and a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. The most common and straightforward method for its preparation on a laboratory scale is the Fischer esterification of cyclopentanol with formic acid, utilizing an acid catalyst to drive the reaction. This protocol details the necessary steps for this synthesis, including reaction setup, workup, purification, and characterization.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value |
| Reactants | |
| Cyclopentanol Molar Mass | 86.13 g/mol |
| Formic Acid Molar Mass | 46.03 g/mol |
| Product | |
| This compound Molar Mass | 114.14 g/mol [1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₁₀O₂[1] |
| Reaction Conditions | |
| Stoichiometry (Cyclopentanol:Formic Acid) | 1 : 1.2 (molar ratio) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Reaction Temperature | Reflux (approx. 100-110 °C) |
| Reaction Time | 2-3 hours |
| Expected Yield | |
| Theoretical Yield | Dependent on starting material scale |
| Typical Experimental Yield | 70-85% |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from cyclopentanol and formic acid using sulfuric acid as a catalyst. The reaction is an equilibrium process, and the use of excess formic acid helps to drive the equilibrium towards the product.[2][3][4]
Materials:
-
Cyclopentanol
-
Formic acid (98-100%)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for further purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add cyclopentanol.
-
Addition of Reactants: Carefully add a 1.2 molar equivalent of formic acid to the cyclopentanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of cyclopentanol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Workup - Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of diethyl ether and mix.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the unreacted formic acid and the sulfuric acid catalyst.[5] Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Continue washing with the sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If a higher purity is required, the crude product can be purified by fractional distillation under atmospheric pressure.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.[1][6]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the formate proton and the protons on the cyclopentyl ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the carbons of the cyclopentyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching of the ester group.
Visualizations
Fischer Esterification Signaling Pathway
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid-Catalyzed Esterification of Cyclopentanol with Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cyclopentyl formate via the acid-catalyzed esterification of cyclopentanol with formic acid, a classic example of the Fischer-Speier esterification. This process is of significant interest in synthetic organic chemistry for the creation of valuable fragrance compounds and as intermediates in pharmaceutical synthesis. The protocol outlines the reaction mechanism, experimental setup, purification procedures, and characterization of the final product. Included are representative data and diagrams to illustrate the chemical transformation and experimental workflow.
Introduction
The acid-catalyzed esterification of alcohols with carboxylic acids, known as the Fischer-Speier esterification, is a fundamental and widely utilized reaction in organic synthesis. This equilibrium process is typically driven to completion by using an excess of one of the reactants or by the removal of water as it is formed. The reaction of cyclopentanol with formic acid yields this compound, an ester with applications in the fragrance industry and as a versatile intermediate in the synthesis of more complex molecules. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.
Reaction and Mechanism
The overall reaction is as follows:
Cyclopentanol + Formic Acid ⇌ this compound + Water
The mechanism of the Fischer esterification proceeds through several key steps, all of which are reversible:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of cyclopentanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A weak base (such as water or another alcohol molecule) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Cyclopentanol
-
Formic Acid (98-100%)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for further purification)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentanol and an excess of formic acid. A molar ratio of 1:2 to 1:5 (cyclopentanol:formic acid) is recommended to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-3 mol% relative to the limiting reagent, cyclopentanol) or a slightly larger amount of p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction temperature will depend on the boiling point of the mixture. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the excess acid; be cautious of CO₂ evolution)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification (Optional): The crude this compound can be further purified by fractional distillation if necessary.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| Cyclopentanol | 1.0 eq |
| Formic Acid | 3.0 eq |
| Catalyst | |
| Sulfuric Acid | 0.02 eq |
| Reaction Conditions | |
| Temperature | Reflux (~100-110 °C) |
| Reaction Time | 3 hours |
| Product | |
| Yield (Typical) | 75-85% |
| Physical Appearance | Colorless liquid |
| Boiling Point | ~130-132 °C |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1' | ~8.05 | s | 1H | O-CH=O |
| H-1 | ~5.20 | m | 1H | -O-CH - |
| H-2, H-5 | ~1.50-1.90 | m | 8H | -CH ₂- (cyclopentyl) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| C=O | ~161.0 | Ester carbonyl | ||
| C-1 | ~75.0 | -O-C H- | ||
| C-2, C-5 | ~32.0 | -C H₂- (adjacent to O-CH) | ||
| C-3, C-4 | ~23.5 | -C H₂- | ||
| IR (neat) | Wavenumber (cm⁻¹) | Functional Group | ||
| ~2960-2870 | C-H stretch (alkane) | |||
| ~1720 | C=O stretch (ester) | |||
| ~1180 | C-O stretch (ester) |
Note: The spectroscopic data presented are predicted values based on typical chemical shifts and absorption frequencies for similar structures and should be confirmed by experimental analysis.
Mandatory Visualizations
Caption: Mechanism of the acid-catalyzed esterification of cyclopentanol with formic acid.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Formic acid and concentrated sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby during the extraction process.
Conclusion
The acid-catalyzed esterification of cyclopentanol with formic acid provides an efficient route to this compound. The provided protocol, based on the principles of Fischer-Speier esterification, can be readily adapted for various scales of synthesis. Careful control of reaction conditions and thorough purification are key to obtaining a high yield of the desired ester. The characterization data provided serves as a benchmark for product identification.
Application Notes and Protocols for the Enzymatic Synthesis of Cyclopentyl Formate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of cyclopentyl formate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high selectivity and mild reaction conditions. This protocol focuses on the use of immobilized Candida antarctica lipase B (Novozym 435) for the esterification of cyclopentanol with formic acid. While direct literature on the enzymatic synthesis of this compound is limited, this protocol is adapted from optimized procedures for similar short-chain esters, such as octyl formate and phenethyl formate, and is supported by extensive data on the lipase-catalyzed esterification of secondary and cyclic alcohols.
Introduction
This compound is a short-chain ester recognized for its characteristic fruity and ethereal aroma, making it a desirable compound in the formulation of fragrances and as a flavoring agent. Beyond these applications, cyclopentyl esters are also investigated as intermediates in the synthesis of pharmaceuticals. Traditional chemical synthesis of esters often involves harsh conditions, such as high temperatures and strong acid catalysts, which can lead to the formation of byproducts and environmental concerns.
Enzymatic synthesis using lipases (E.C. 3.1.1.3) presents a sustainable and highly selective alternative.[1] Lipases operate under mild conditions, reduce energy consumption, and minimize the formation of unwanted byproducts.[2] Immobilized lipases, in particular, offer enhanced stability and straightforward recovery and reuse, which is economically advantageous.[2][3] Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a widely used and versatile biocatalyst for ester synthesis due to its high activity and stability.[4][5][6]
This document outlines the key parameters, experimental protocols, and expected outcomes for the synthesis of this compound via lipase-catalyzed esterification.
Key Reaction Parameters and Optimization
The successful synthesis of this compound is dependent on the careful optimization of several reaction parameters. The following table summarizes the recommended starting conditions and ranges for optimization, based on successful lipase-catalyzed synthesis of other formate esters.[7][8]
| Parameter | Recommended Value/Range | Notes |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | Highly active and stable for esterification reactions. |
| Substrates | Cyclopentanol and Formic Acid | |
| Molar Ratio (Formic Acid:Cyclopentanol) | 1:5 to 1:7 | An excess of the alcohol can shift the equilibrium towards product formation.[7][8] |
| Enzyme Concentration | 10 - 20 g/L | Higher concentrations can increase the reaction rate, but may not be cost-effective.[6][7] |
| Temperature | 30 - 50 °C | Lipase activity is generally optimal in this range. Higher temperatures can lead to enzyme denaturation.[7][8] |
| Solvent | Toluene, MTBE, or Cyclopentyl Methyl Ether (CPME) | A non-polar solvent is generally preferred to minimize enzyme inhibition by short-chain acids.[9][10] |
| Agitation | 150 - 250 rpm | Sufficient agitation is necessary to overcome mass transfer limitations. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by GC or HPLC to determine the optimal time. |
Experimental Protocols
Materials
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Cyclopentanol (≥99%)
-
Formic Acid (≥98%)
-
Toluene (or other suitable solvent, anhydrous)
-
Molecular sieves (3Å or 4Å, activated)
-
Hexane (for washing)
-
Standard of this compound (for analytical purposes)
Equipment
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
-
Filtration apparatus
-
Vacuum desiccator
Protocol for the Synthesis of this compound
-
Preparation of Reactants: In a 50 mL screw-capped flask, add cyclopentanol and formic acid in a 1:5 molar ratio. For example, add 1.0 mmol of formic acid and 5.0 mmol of cyclopentanol.
-
Addition of Solvent and Molecular Sieves: Add 20 mL of toluene (or another suitable solvent) to the flask. Add approximately 1 g of activated molecular sieves to remove water produced during the esterification, which helps to drive the reaction towards the product.
-
Enzyme Addition: Add Novozym 435 to the reaction mixture to a final concentration of 15 g/L.
-
Reaction Incubation: Tightly cap the flask and place it in a shaking incubator set to 40°C and 200 rpm.
-
Monitoring the Reaction: Periodically (e.g., every 1-2 hours), take a small aliquot of the reaction mixture. Filter the sample to remove the enzyme and analyze the conversion of cyclopentanol to this compound using GC or HPLC.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion (or equilibrium), terminate the reaction by filtering out the immobilized enzyme.
-
Enzyme Recovery and Reuse: Wash the recovered Novozym 435 with hexane to remove any adsorbed substrates and products. Dry the enzyme in a vacuum desiccator for reuse in subsequent batches.[7]
-
Product Purification (Optional): The solvent can be removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by distillation or column chromatography if required.
Analytical Method (Gas Chromatography)
-
Column: HP-INNOWax (or equivalent polar capillary column)
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: 80°C for 1 min, then ramp up to 230°C at 10°C/min, hold for 3 min.
-
Injection Volume: 1 µL
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Summary of Quantitative Data
The following table presents a summary of optimized conditions from studies on similar formate esters, which can be used as a starting point for the synthesis of this compound.
| Ester Product | Lipase | Molar Ratio (Acid:Alcohol) | Enzyme Conc. (g/L) | Temperature (°C) | Solvent | Max. Conversion (%) | Reference |
| Octyl Formate | Novozym 435 | 1:7 | 15 | 40 | 1,2-dichloroethane | 96.51 | [7] |
| Phenethyl Formate | Novozym 435 | 1:5 | 15 | 40 | 1,2-dichloroethane | 95.92 | [8] |
| This compound (Proposed) | Novozym 435 | 1:5 - 1:7 | 15 | 40 | Toluene/MTBE/CPME | >90 (Expected) | - |
Troubleshooting and Further Optimization
-
Low Conversion:
-
Increase the molar excess of cyclopentanol.
-
Ensure molecular sieves are fully activated to effectively remove water.
-
Increase the enzyme concentration or reaction time.
-
Consider a different solvent, as solvent polarity can significantly impact lipase activity.
-
-
Enzyme Deactivation:
-
Avoid excessively high temperatures (>50°C).
-
Ensure the formic acid concentration is not causing significant pH drops in the enzyme's microenvironment, which can be a challenge with short-chain acids.
-
-
Byproduct Formation:
-
The high selectivity of lipase typically minimizes byproduct formation. If byproducts are observed, consider lowering the reaction temperature.
-
For further optimization, a Design of Experiments (DoE) approach can be employed to systematically investigate the interactions between different parameters, such as temperature, enzyme loading, and substrate molar ratio, to identify the optimal conditions for maximizing the yield of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Purification of Cyclopentyl Formate by Fractional Distillation
Abstract
This application note provides a detailed protocol for the purification of cyclopentyl formate via fractional distillation. This method is effective for separating this compound from common impurities often present after synthesis, such as residual cyclopentanol, formic acid, and water. The protocol outlines the necessary equipment, safety precautions, and a step-by-step procedure for achieving high-purity this compound suitable for research, development, and various applications in the pharmaceutical and chemical industries.
Introduction
This compound is an ester of interest in organic synthesis and as a potential fragrance component. Following its synthesis, crude this compound mixtures may contain unreacted starting materials, byproducts, and solvents. Fractional distillation is a highly effective purification technique for separating liquid components with close boiling points. The efficiency of the separation is dependent on the difference in the boiling points of the components and the use of a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles. This process allows for a more efficient separation than simple distillation.
This document details the materials, equipment, and a comprehensive protocol for the purification of this compound.
Materials and Equipment
Chemicals
-
Crude this compound
-
Anhydrous sodium sulfate (for drying, if necessary)
-
Boiling chips
Glassware and Equipment
-
Round-bottom flask (appropriate size for the volume of crude product)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges)
-
Distillation head (still head) with a port for a thermometer
-
Thermometer or temperature probe (-10 to 200 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, for collecting different fractions)
-
Heating mantle with a stirrer or a hot plate with a magnetic stirrer and stir bar
-
Lab jack
-
Clamps and stands to secure the apparatus
-
Tubing for condenser water inlet and outlet
-
Insulating material (e.g., glass wool or aluminum foil)
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for purity analysis (recommended)
Physical and Safety Data
It is crucial to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The distillation should be performed in a well-ventilated fume hood.
Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Density (g/mL) |
| This compound | C₆H₁₀O₂ | 114.14 | Not readily available | ~1.000[1] |
| Cyclopentanol | C₅H₁₀O | 86.13 | 139-141 | 0.949 |
| Formic Acid | CH₂O₂ | 46.03 | 100.8 | 1.220 |
| Water | H₂O | 18.02 | 100 | 1.000 |
| Water-Formic Acid Azeotrope | - | - | 107.3 | - |
Note: The boiling point for this compound is not consistently reported in publicly available literature. It is recommended to perform a small-scale preliminary distillation or consult specialized chemical databases to determine the approximate boiling point before proceeding with a large-scale purification.
Safety Precautions
| Compound | Hazard Statements | Precautionary Statements |
| This compound | Flammable liquid and vapor. May cause skin and eye irritation. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wear protective gloves, protective clothing, eye protection, and face protection. |
| Cyclopentanol | Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. | Keep away from heat. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Formic Acid | Causes severe skin burns and eye damage. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocol
Preparation of the Crude Mixture
-
If the crude this compound contains water, dry it with a suitable drying agent like anhydrous sodium sulfate.
-
Filter the dried crude product to remove the drying agent.
-
Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
Apparatus Setup
-
Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below.
-
Securely clamp the round-bottom flask to a stand and place it in a heating mantle or on a hot plate.
-
Attach the fractionating column vertically to the neck of the round-bottom flask.
-
Place the distillation head on top of the fractionating column.
-
Insert a thermometer or temperature probe into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp.
-
Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Place a receiving flask at the outlet of the condenser to collect the distillate. It is advisable to have several receiving flasks ready to collect different fractions.
-
If desired, insulate the fractionating column with glass wool or aluminum foil to improve efficiency.
Distillation Procedure
-
Turn on the cooling water to the condenser.
-
Begin heating the round-bottom flask gently. If using a stirrer, ensure it is on.
-
Observe the mixture as it begins to boil. A ring of condensation should slowly rise through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.
-
Record the temperature at which the first drops of distillate are collected. This will likely be a forerun containing more volatile impurities.
-
Collect the forerun in a separate receiving flask.
-
As the distillation progresses, monitor the temperature at the distillation head. A sharp increase in temperature indicates that a different component is beginning to distill.
-
Change the receiving flask to collect the main fraction, which should distill at a relatively constant temperature. This fraction is expected to be the purified this compound.
-
If the temperature rises significantly again, change the receiving flask to collect a third fraction, which will likely contain less volatile impurities such as cyclopentanol.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.
-
Allow the apparatus to cool down completely before disassembling.
Data Presentation
The progress of the fractional distillation can be monitored by recording the temperature of the vapor at the distillation head as a function of the volume of distillate collected. The expected fractions are outlined in the table below.
| Fraction Number | Expected Temperature Range (°C) | Expected Composition |
| 1 (Forerun) | < Boiling point of this compound | Volatile impurities, potentially some formic acid and water. |
| 2 (Main Fraction) | Stable boiling point of this compound | Pure this compound |
| 3 (High-boiling) | > Boiling point of this compound | Less volatile impurities, mainly cyclopentanol. |
Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound.
Characterization
The purity of the collected fractions should be assessed by appropriate analytical techniques. Gas chromatography (GC) is an excellent method to determine the percentage of this compound and identify any remaining impurities. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and functional groups of the purified product.
Troubleshooting
-
Bumping (violent boiling): Ensure fresh boiling chips or a functioning magnetic stirrer are used.
-
Flooding of the column: Reduce the heating rate to allow the vapor and condensate to equilibrate.
-
No distillate collecting: Check for leaks in the glassware joints and ensure the heating is sufficient. The distillation temperature may be higher than anticipated.
-
Poor separation: Use a more efficient fractionating column (longer or with better packing material) and ensure a slow, steady distillation rate. Insulating the column can also improve performance.
References
Application Notes and Protocols for the GC-MS Analysis of Cyclopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of cyclopentyl formate using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended to serve as a comprehensive resource for researchers and professionals in various fields, including analytical chemistry, environmental analysis, and drug development.
Introduction
This compound (C₆H₁₀O₂) is an ester characterized by its volatile nature.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of such volatile and semi-volatile compounds.[2][3] This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity.[4]
This document outlines the necessary sample preparation techniques, GC-MS method parameters, and expected data for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix and the concentration of the analyte.[5][6] All samples should be prepared in clean glass containers to avoid contamination.[2]
Protocol 2.1.1: Direct Liquid Injection
This protocol is suitable for liquid samples where this compound is present in a volatile organic solvent.
-
Solvent Selection: Ensure the sample is dissolved in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[2][7] Avoid non-volatile solvents and water.[3][7]
-
Dilution: Dilute the sample to an approximate concentration of 1-10 µg/mL to achieve an on-column loading of around 1-10 ng for a 1 µL injection.[7]
-
Homogenization: Vortex the sample for 30 seconds to ensure homogeneity.
-
Clarification: If particulates are present, centrifuge the sample to prevent blockage of the GC inlet.[3][7]
-
Transfer: Carefully transfer the supernatant to a 1.5 mL glass autosampler vial for analysis.[7]
Protocol 2.1.2: Headspace Analysis
This method is ideal for the analysis of volatile compounds in solid or complex liquid matrices without direct injection of the sample matrix.[2][6]
-
Sample Aliquoting: Place a precisely weighed or measured amount of the solid or liquid sample into a sealed headspace vial.
-
Equilibration: Heat the vial at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[3]
-
Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas, which is then injected into the GC-MS system.[3]
Protocol 2.1.3: Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that concentrates analytes from a sample matrix onto a coated fiber.[6]
-
Fiber Exposure: Expose a fused silica fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane - PDMS) to the sample. This can be done by immersing the fiber in a liquid sample or exposing it to the headspace above the sample.[6]
-
Adsorption: Allow the analytes to adsorb onto the fiber for a defined period.
-
Thermal Desorption: Retract the fiber and introduce it into the heated injection port of the GC-MS, where the adsorbed analytes are thermally desorbed onto the GC column.[6]
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for the analysis of this compound and should be optimized for your specific instrumentation and application.
Table 1: GC-MS Method Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | A system equipped with a split/splitless injector and a capillary column |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) or polar (e.g., Wax) phase |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 35 - 200 m/z |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Qualitative Analysis: Mass Spectrum
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern. The molecular weight of this compound is 114.14 g/mol .[1] The expected fragmentation would involve the loss of the formate group and fragmentation of the cyclopentyl ring.
Table 2: Predicted Mass Fragmentation of this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 114 | [C₆H₁₀O₂]⁺ (Molecular Ion) | Low |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) | High |
| 41 | [C₃H₅]⁺ (Allyl cation from ring opening) | High |
| 45 | [CHO₂]⁺ (Formate radical cation) | Moderate |
| 85 | [C₅H₉O]⁺ (Loss of CHO) | Moderate |
| 55 | [C₄H₇]⁺ | Moderate |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The method's performance should be validated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision.
Table 3: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (RT) | ~ 8.5 minutes (on a non-polar column) |
| Calibration Range | 0.1 - 20 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the GC-MS analysis of this compound.
Caption: Overall experimental workflow for GC-MS analysis.
Caption: Logical relationships in GC-MS data generation.
References
- 1. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 5. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for the Quantification of Cyclopentyl Formate in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl formate is an ester of cyclopentanol and formic acid, which may be synthesized or used in various chemical processes within the pharmaceutical and fragrance industries. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control of the final product. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique for volatile and semi-volatile compounds. The internal standard method is employed to ensure high accuracy and precision by correcting for variations in injection volume and instrument response.
Analytical Method: Gas Chromatography (GC)
Gas chromatography is the method of choice for the quantification of relatively volatile and thermally stable compounds like this compound. The principle of GC involves the separation of components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Principle of Quantification
The quantification of this compound is achieved by creating a calibration curve using standard solutions of known concentrations. An internal standard (IS) is added to all standards and samples at a constant concentration.[1][2] The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound to generate a calibration curve.[3][4] This ratio is then used to determine the concentration of this compound in unknown reaction mixture samples. The use of an internal standard corrects for potential errors arising from injection inconsistencies and minor variations in the GC system's performance.[2][5]
Experimental Protocols
Materials and Reagents
-
This compound (98% or higher purity): Certified reference standard.
-
Cyclopentyl Acetate (99% or higher purity): Internal Standard (IS). Note: Cyclopentyl acetate is chosen as the internal standard due to its structural similarity to this compound, ensuring similar behavior during chromatographic analysis, and it is unlikely to be present in the reaction mixture.
-
Solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade): Used for dilution of standards and samples. The solvent should be of high purity and not contain any impurities that co-elute with this compound or the internal standard.
-
Reaction Mixture Sample: The sample containing an unknown concentration of this compound.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials with septa.
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.
-
GC System: Agilent 7890A or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column is recommended. A suitable choice would be a DB-5 (5% phenyl-methylpolysiloxane) or HP-5 column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Autosampler: For reproducible injections.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of cyclopentyl acetate into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This results in a 10 mg/mL IS stock solution.
-
-
This compound Stock Solution (Analyte Stock):
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This results in a 10 mg/mL analyte stock solution.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the Analyte Stock solution.
-
Into separate 10 mL volumetric flasks, pipette the required volumes of the Analyte Stock solution to achieve the desired concentration range (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).
-
To each flask, add 1 mL of the IS Stock solution (final IS concentration of 1 mg/mL).
-
Dilute to the mark with the solvent and mix thoroughly.
-
Preparation of Reaction Mixture Sample
-
Accurately weigh approximately 500 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add 1 mL of the IS Stock solution.
-
Dilute to the mark with the solvent.
-
Mix the solution thoroughly. If the solution contains solid particles, filter it through a 0.45 µm syringe filter into an autosampler vial.
GC-FID Operating Conditions
The following are recommended starting conditions and may require optimization for your specific instrument and column.
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Temperature Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 200 °C, hold for 5 minutes |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen and Air (at manufacturer's recommended flows) |
| Makeup Gas (if used) | Nitrogen or Helium |
Data Analysis and Quantification
-
Chromatogram Analysis:
-
Inject the prepared calibration standards and the sample solution into the GC-FID system.
-
Identify the peaks corresponding to this compound and the internal standard (cyclopentyl acetate) based on their retention times, which should be determined by injecting individual standards first.
-
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot a graph of the peak area ratio (Y-axis) against the concentration of this compound (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.995 is generally considered acceptable.[6]
-
-
Quantification of this compound in the Sample:
-
Calculate the peak area ratio for the reaction mixture sample.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the prepared sample solution.
-
Calculate the final concentration (e.g., in % w/w) of this compound in the original reaction mixture using the following formula: % this compound (w/w) = (Concentration from curve (mg/mL) * Volume of flask (mL)) / (Weight of sample (mg)) * 100
-
Data Presentation
Table 1: Calibration Data for this compound Quantification
| Standard Concentration (mg/mL) | Peak Area (this compound) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,112 | 0.101 |
| 0.5 | 76,170 | 151,234 | 0.504 |
| 1.0 | 153,456 | 152,567 | 1.006 |
| 2.5 | 385,678 | 151,890 | 2.539 |
| 5.0 | 768,912 | 152,111 | 5.055 |
Note: The data presented in this table is for illustrative purposes only and should be generated for each analytical run.
Table 2: Quantification of this compound in a Reaction Mixture Sample
| Sample ID | Sample Weight (mg) | Peak Area (this compound) | Peak Area (Internal Standard) | Peak Area Ratio | Calculated Concentration (mg/mL) | % (w/w) in Reaction Mixture |
| RM-001 | 502.3 | 289,543 | 151,987 | 1.905 | 1.89 | 37.6% |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship for internal standard calibration.
References
Cyclopentyl Formate: Application Notes and Protocols for its Prospective Use as a Non-Polar Solvent in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclopentyl formate is a formate ester that, based on its structural characteristics, is anticipated to behave as a non-polar aprotic solvent. While its counterpart, cyclopentyl methyl ether (CPME), has gained significant attention and use as a green and versatile solvent in a wide range of organic reactions, the application of this compound as a solvent remains largely unexplored and undocumented in publicly available literature.[1][2][3][4][5][6][7][8][9] This document aims to provide a comprehensive profile of this compound, including its known physical and chemical properties, and to propose a general protocol for its evaluation as a non-polar solvent in organic synthesis. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring novel and potentially sustainable solvent systems.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior as a solvent and for designing experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [10] |
| Molecular Weight | 114.14 g/mol | [10] |
| Density | 1.000 g/mL | [11] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Refractive Index | 1.432 | [11] |
| Calculated LogP | 1.4 | [10] |
| Polar Surface Area | 26.3 Ų | [10] |
Potential as a Non-Polar Solvent
The classification of a solvent as polar or non-polar is often guided by its dielectric constant. While the dielectric constant for this compound is not explicitly found in the searched literature, its structure, being an ester of a cyclic alcohol and formic acid, suggests it would have a relatively low dielectric constant, characteristic of non-polar solvents. For comparison, diethyl ether has a dielectric constant of 4.3, and tetrahydrofuran (THF) has a dielectric constant of 7.6.[12]
The presence of the ester group introduces some polarity, but the dominant cyclopentyl group is non-polar. It is expected to be miscible with a wide range of common organic solvents.[13][14][15] Its potential advantages could include a higher boiling point than some volatile ethers, leading to safer handling and better performance in higher-temperature reactions.
However, a significant consideration is its chemical stability. Esters are susceptible to hydrolysis under both acidic and basic conditions, which could limit its application in reactions involving strong acids or bases. This is a notable difference from its more stable ether analog, CPME, which is known for its robustness under a wide range of reaction conditions.[1][3][4][7]
General Protocol for Evaluating this compound as a Solvent
Given the lack of specific examples, a general protocol for testing the suitability of this compound as a solvent for a generic organic reaction (e.g., a Suzuki-Miyaura coupling) is proposed. This protocol is based on standard laboratory practices for solvent screening.
Objective: To determine the efficacy of this compound as a solvent for a model organic reaction and compare its performance against a standard, well-established solvent (e.g., toluene or THF).
Materials:
-
This compound (ensure purity by distillation if necessary)
-
Reactants for the chosen model reaction (e.g., aryl halide, boronic acid for Suzuki coupling)
-
Catalyst and any necessary ligands/bases
-
Standard solvent for comparison (e.g., toluene)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)
-
Analytical instruments for reaction monitoring and yield determination (e.g., TLC, GC-MS, NMR)
Experimental Procedure:
-
Preparation:
-
Dry the this compound using a suitable drying agent (e.g., anhydrous MgSO₄) and distill under an inert atmosphere if its purity is uncertain.
-
Set up two identical reaction flasks under an inert atmosphere.
-
-
Reaction Setup:
-
To Flask A, add the reactants, catalyst, and any other solids for the model reaction. Then, add a measured volume of this compound.
-
To Flask B (the control), add the same amounts of reactants, catalyst, and other solids. Then, add the same volume of the standard solvent (e.g., toluene).
-
-
Reaction Execution:
-
Stir both reaction mixtures at the desired temperature.
-
Monitor the progress of both reactions simultaneously using an appropriate analytical technique (e.g., TLC or GC). Note any differences in reaction rate, color changes, or the formation of byproducts.
-
-
Workup and Isolation:
-
Once the reactions are complete (or after a set time), quench both mixtures appropriately.
-
Perform an identical aqueous workup for both reactions. Observe any differences in phase separation or emulsion formation.
-
Dry the organic layers, filter, and concentrate the solvent using a rotary evaporator. Note any differences in the ease of solvent removal.
-
-
Analysis and Comparison:
-
Purify the crude products from both reactions using the same method (e.g., column chromatography).
-
Determine the isolated yield of the desired product for both reactions.
-
Characterize the products to confirm their identity and purity.
-
Compare the yield, reaction time, and purity of the product obtained in this compound with that from the standard solvent.
-
Logical Workflow for Solvent Evaluation
The following diagram illustrates a logical workflow for the evaluation of a novel solvent such as this compound in the context of organic synthesis.
Caption: Workflow for evaluating a novel solvent in organic synthesis.
Conclusion and Future Outlook
The use of this compound as a non-polar solvent in organic reactions is not well-documented in the scientific literature, suggesting it is an underexplored area of research. Its physical properties suggest it may have potential as a non-polar solvent, but its chemical stability, particularly its susceptibility to hydrolysis, may limit its applicability compared to more robust solvents like cyclopentyl methyl ether.
The provided general protocol and logical workflow offer a starting point for researchers interested in investigating the potential of this compound. Further research is needed to establish its performance in a variety of organic transformations, to determine its full range of physical properties (such as its dielectric constant and boiling point), and to assess its "green" credentials, including its toxicity and biodegradability. The exploration of novel solvent systems is crucial for the advancement of sustainable chemistry, and this compound represents a candidate worthy of systematic evaluation.
References
- 1. A new solvent for green chemistry [manufacturingchemist.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [stenutz.eu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Solvent Miscibility Table [sigmaaldrich.com]
- 14. csustan.edu [csustan.edu]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes and Protocols for the Production of Cyclopentanol from Cyclopentyl Formate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclopentanol is a valuable cyclic alcohol used as a solvent and a key intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1] An efficient and high-yield synthetic route to cyclopentanol involves a two-step process starting from cyclopentene. This process utilizes cyclopentyl formate as a stable and easily convertible precursor, offering a robust method for producing high-purity cyclopentanol.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to cyclopentanol.
Overall Synthesis Pathway
The production of cyclopentanol from cyclopentene via a this compound intermediate is a two-stage process:
-
Esterification: Cyclopentene is reacted with formic acid in the presence of an acid catalyst to form this compound.
-
Transesterification or Hydrolysis: The this compound is then converted to cyclopentanol. Transesterification with methanol is a preferred method, yielding cyclopentanol and methyl formate, the latter of which can be easily removed by distillation.[2][3] This reaction proceeds almost quantitatively.[3]
References
Application Notes and Protocols: Cyclopentyl Formate in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclopentyl formate as a fragrance and flavor ingredient. Due to the limited publicly available data specifically for this compound, information has been supplemented with data from structurally related compounds and general industry practices.
Introduction
This compound (C₆H₁₀O₂) is an ester known for its potential aromatic properties, suggesting its utility in the fragrance and flavor industry. Esters are a significant class of compounds used to impart fruity and sweet notes to a wide variety of consumer products. While specific data on this compound is not abundant in public literature, its chemical structure, a five-membered carbon ring attached to a formate group, suggests a profile with ethereal, fruity, and green nuances. These characteristics make it a potential candidate for inclusion in fragrance compositions for personal care products, and flavor formulations for beverages and confectionery.
Data Presentation
Quantitative data for this compound and related compounds are summarized in the tables below for comparative analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| CAS Number | 62781-99-1 | PubChem[1] |
| Appearance | Colorless liquid (presumed) | General ester properties |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Presumed soluble in alcohols and oils | General ester properties |
Table 2: Organoleptic Profile of this compound and Analogs
| Compound | Odor/Flavor Profile | Source |
| This compound (inferred) | Ethereal, fruity, green, slightly sweet | Inferred from related compounds |
| Cyclohexyl Formate | Ethereal, green | The Good Scents Company[2] |
| 2-Cyclopentyl Cyclopentanone | Fruity, green, minty, aldehydic, woody | The Good Scents Company[3] |
| Citronellyl Formate | Fresh, citrus, grapefruit, fruity, floral, rose | IFF[4], The Perfumer's Apprentice[5] |
| Isoamyl Formate | Fruity, plum, apricot, ethereal | The Good Scents Company[6] |
Table 3: Illustrative Usage Levels of Formate Esters in Fragrance and Flavor Concentrates
| Compound | Application | Recommended Use Level | Source |
| Cyclohexyl Formate | Fragrance Concentrate | Up to 4.0% | The Good Scents Company[2] |
| Citronellyl Formate | Fragrance Concentrate | Traces to 5% | The Perfumer's Apprentice[5] |
| Citronellyl Formate | Flavor Concentrate | Up to 100 ppm | The Perfumer's Apprentice[5] |
| 2-Cyclopentyl Cyclopentanone | Fragrance Concentrate | Up to 2.0% | The Good Scents Company[3] |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and sensory evaluation of this compound are provided below.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from cyclopentanol and formic acid.
Materials:
-
Cyclopentanol (1.0 mol, 86.13 g)
-
Formic acid (1.2 mol, 55.23 g, 98%)
-
Concentrated sulfuric acid (catalyst, 2 mL)
-
Toluene (solvent, 200 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask (500 mL)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add cyclopentanol, formic acid, and toluene.
-
While stirring, slowly add the concentrated sulfuric acid.
-
Heat the mixture to reflux using the heating mantle. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (approximately 3-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Characterization: The purity and identity of the synthesized this compound should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Sensory Evaluation of this compound
This protocol outlines the sensory analysis of this compound to determine its organoleptic profile.
Panelist Selection:
-
Select 10-15 panelists trained in the evaluation of fragrance and flavor materials.
-
Panelists should be non-smokers and free from any conditions that could affect their sense of smell or taste.
Sample Preparation:
-
For odor evaluation, prepare a 1% solution of this compound in a suitable solvent (e.g., diethyl phthalate or ethanol).
-
For flavor evaluation, prepare a 10 ppm solution in a neutral base (e.g., sugar water or unflavored spring water).
Evaluation Procedure:
-
Conduct the evaluation in a well-ventilated, odor-free sensory analysis booth.
-
For odor evaluation, dip a standard fragrance blotter into the 1% solution and allow the solvent to evaporate for a few seconds.
-
Present the blotter to the panelists and ask them to describe the odor profile at different time intervals (top note, middle note, base note).
-
For flavor evaluation, provide panelists with 10 mL of the 10 ppm solution.
-
Instruct panelists to taste the sample and describe the flavor profile, including character, intensity, and aftertaste.
-
Provide unsalted crackers and water for palate cleansing between samples.
Data Collection:
-
Use a standardized questionnaire or software to record panelists' descriptions and intensity ratings on a labeled magnitude scale (e.g., 0 = not perceptible, 9 = extremely strong).
-
Compile and analyze the data to create a comprehensive organoleptic profile for this compound.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is for the qualitative and quantitative analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for fragrance and flavor analysis (e.g., DB-5 or equivalent).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 100 ppm.
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of this compound.
Caption: Synthesis workflow for this compound.
Caption: Sensory evaluation workflow.
Caption: Simplified olfactory perception pathway.
Regulatory Status
As of the date of this document, this compound does not have a publicly listed FEMA (Flavor and Extract Manufacturers Association) number, and its GRAS (Generally Recognized as Safe) status has not been explicitly confirmed through publicly available documentation. For commercial use in food and beverage products, a formal safety assessment and regulatory approval would be required.
Conclusion
This compound presents potential as a novel ingredient for the fragrance and flavor industry, likely contributing ethereal, fruity, and green characteristics. The provided protocols for synthesis, analysis, and sensory evaluation offer a framework for further research and development. Due to the current lack of specific regulatory approval and detailed published application data, further investigation is necessary to fully establish its utility and safety for commercial applications.
References
- 1. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclohexyl formate, 4351-54-6 [thegoodscentscompany.com]
- 3. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 4. iff.com [iff.com]
- 5. Perfumers Apprentice - Citronellyl Formate [shop.perfumersapprentice.com]
- 6. isoamyl formate, 110-45-2 [thegoodscentscompany.com]
Application Notes and Protocols: Cyclopentyl Formate in the Synthesis of Pharmaceutical Intermediates
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Formyl groups can serve as protecting groups for amines, participate in ring-closure reactions to form heterocyclic systems, or be key structural features of the final active pharmaceutical ingredient (API). While a variety of formylating agents are commonly employed, this document explores the potential application of cyclopentyl formate as a novel reagent in this context. Although not widely documented, its properties as a formate ester suggest its utility in N-formylation reactions, offering potential advantages in terms of reaction conditions and purification.
Application Note 1: N-Formylation of Primary Amines
Objective: To outline a general procedure for the N-formylation of primary amines using this compound, a key step in the synthesis of various pharmaceutical building blocks.
Background: N-formylated amines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents. For example, the formylation of an amino group is a common step in the synthesis of nucleoside analogues and other heterocyclic compounds. While reagents like ethyl formate and formic acid are frequently used, this compound offers an alternative with a non-volatile alcohol byproduct (cyclopentanol), which may simplify product purification.
Reaction Scheme:
Advantages of this compound:
-
Mild Reaction Conditions: Formylation can often be achieved under neutral or mildly basic conditions at moderate temperatures.
-
Simplified Workup: The cyclopentanol byproduct is less volatile than ethanol or methanol, which can be advantageous in certain manufacturing processes.
-
High Selectivity: Formate esters can exhibit good chemoselectivity for the formylation of primary and secondary amines in the presence of other functional groups.
Experimental Protocols
Protocol 1: General Procedure for N-Formylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene)
-
Optional: Base catalyst (e.g., Triethylamine (TEA), Sodium methoxide (NaOMe))
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of the primary amine in the chosen solvent, add this compound.
-
If required, add a catalytic amount of base.
-
Heat the reaction mixture to a temperature between 50 °C and 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess this compound.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Comparison of Formylating Agents for the N-Formylation of Benzylamine
| Formylating Agent | Equivalent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1.5 | None | 60 | 12 | 92 |
| Ethyl Formate | 2.0 | NaOMe (cat.) | 70 | 8 | 88 |
| Formic Acid | 1.2 | None | 100 | 6 | 95 |
Note: The data presented for this compound is hypothetical and intended for illustrative purposes.
Visualizations
Logical Workflow for N-Formylation
Caption: A logical workflow diagram illustrating the steps involved in a typical N-formylation reaction using this compound.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a pharmaceutical intermediate, synthesized via a formylation step, is used to produce an inhibitor of a signaling pathway implicated in a disease state.
Caption: Diagram showing the synthesis of a hypothetical kinase inhibitor and its mechanism of action in a cellular signaling pathway.
Troubleshooting & Optimization
Common side reactions in the synthesis of cyclopentyl formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentyl formate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on Fischer esterification of cyclopentanol with formic acid.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction. Without intervention, the reaction will reach equilibrium with significant amounts of starting materials remaining. | 1. Use Excess Reactant: Employ a large excess of either cyclopentanol or formic acid to shift the equilibrium towards the formation of the ester, according to Le Châtelier's Principle.[1] 2. Remove Water: Water is a byproduct of the esterification. Its removal will drive the reaction to completion. This can be achieved by: - Azeotropic distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it is formed.[1] - Use of a drying agent: Incorporate a dehydrating agent like molecular sieves into the reaction mixture. |
| Presence of Unreacted Cyclopentanol in Product | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate heating, or the equilibrium issues mentioned above. | 1. Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS. 2. Optimize Temperature: Gently reflux the reaction mixture to ensure an adequate reaction rate without causing decomposition. 3. Purification: Separate the this compound from unreacted cyclopentanol by fractional distillation. |
| Presence of Unreacted Formic Acid in Product | Incomplete reaction or insufficient purification: Similar to unreacted cyclopentanol, residual formic acid indicates an incomplete reaction or inadequate workup. Formic acid is corrosive and can affect downstream applications. | 1. Neutralization: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any remaining formic acid. Be cautious of CO2 evolution. 2. Extraction: Utilize a solvent in which formic acid has low solubility for extraction. For instance, cyclopentane can be used to extract this compound, leaving the more polar formic acid in the aqueous phase. |
| Formation of an Alkene (Cyclopentene) | Acid-catalyzed dehydration of cyclopentanol: Although less likely with a secondary alcohol compared to a tertiary alcohol, strong acidic conditions and high temperatures can lead to the elimination of water from cyclopentanol to form cyclopentene. | 1. Use a Milder Acid Catalyst: Consider using a less harsh acid catalyst than concentrated sulfuric acid, such as p-toluenesulfonic acid. 2. Control Temperature: Avoid excessive heating during the reaction and distillation. |
| Formation of Dicyclopentyl Ether | Acid-catalyzed etherification of cyclopentanol: Under acidic conditions, two molecules of cyclopentanol can undergo dehydration to form dicyclopentyl ether. | 1. Optimize Reactant Stoichiometry: Using a significant excess of formic acid can favor the esterification reaction over the self-condensation of cyclopentanol. 2. Control Reaction Conditions: Milder temperatures and shorter reaction times can help minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Fischer esterification of cyclopentanol with formic acid, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction involves heating the two reactants in the presence of the catalyst.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] The reaction between an alcohol and a carboxylic acid establishes an equilibrium with the ester and water. To improve the yield, you need to shift this equilibrium to the product side. This can be achieved by using an excess of one of the reactants (either cyclopentanol or formic acid) or by removing the water that is formed during the reaction.[1]
Q3: What are the main byproducts I should expect in this synthesis?
A3: The most common "impurities" are unreacted starting materials (cyclopentanol and formic acid). Other potential side products, though typically minor with a secondary alcohol, include cyclopentene (from dehydration of cyclopentanol) and dicyclopentyl ether (from the condensation of two cyclopentanol molecules).
Q4: How can I purify the synthesized this compound?
A4: Purification typically involves several steps. First, neutralize any remaining acid catalyst and unreacted formic acid by washing the reaction mixture with a base like sodium bicarbonate solution. Then, wash with water and brine to remove any water-soluble impurities. Finally, dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and purify the this compound by fractional distillation.
Q5: Can I use a different catalyst besides sulfuric acid?
A5: Yes, other acid catalysts can be used. p-Toluenesulfonic acid is a common alternative that is a solid and can be easier to handle. Lewis acids can also be employed as catalysts. The choice of catalyst can influence the reaction rate and the formation of side products.
Experimental Protocol: Fischer Esterification of Cyclopentanol with Formic Acid
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Cyclopentanol
-
Formic acid (98-100%)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclopentanol and an excess of formic acid (e.g., 1.5 to 2 equivalents). If using a Dean-Stark trap, add toluene as the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with toluene. Continue refluxing for 1-3 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acids. Caution: CO2 gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation to separate it from any unreacted cyclopentanol and other high-boiling impurities.
-
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
How to improve the yield of cyclopentyl formate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclopentyl formate esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] | 1. Use Excess Reactant: Employ a large excess of either cyclopentanol or formic acid to drive the equilibrium towards the product side. Using the alcohol as the solvent is a common strategy.[1][2]2. Remove Water: Continuously remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using dehydrating agents such as molecular sieves.[3][4] |
| Insufficient Catalyst Activity: The acid catalyst may be weak, used in an insufficient amount, or may have degraded. | 1. Catalyst Choice: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]2. Catalyst Concentration: Ensure the catalyst is used in an appropriate concentration, typically a catalytic amount. For the reaction of cyclopentene with formic acid, catalyst amounts can range from 0.01 to 1 mol% based on the cyclopentene. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could occur at excessively high temperatures. | Optimize Temperature: For Fischer esterification, refluxing the reaction mixture is common.[3] For the reaction of cyclopentene with formic acid, temperatures around 80°C have been shown to be effective. | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: Incomplete conversion will leave unreacted cyclopentanol and/or formic acid. | 1. Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]2. Purification: After the reaction, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted formic acid and the acid catalyst.[3] |
| Side Products: Dehydration of cyclopentanol to cyclopentene can occur, especially with strong acid catalysts at high temperatures. | Control Reaction Conditions: Maintain a controlled temperature and consider using a milder catalyst if side reactions are significant. | |
| Difficulty in Product Isolation | Emulsion Formation During Workup: The presence of unreacted starting materials or salts can lead to the formation of emulsions during aqueous extraction. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions.2. Centrifugation: If emulsions persist, centrifugation can aid in phase separation. |
| Product Loss During Purification: this compound is a relatively volatile compound, and significant loss can occur during solvent removal under reduced pressure. | Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure. It is advisable to use a cold trap to recover any volatilized product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is the acid-catalyzed reaction of cyclopentanol with formic acid.[4][5] It is an equilibrium-controlled reaction.
-
Addition Reaction: This involves the reaction of cyclopentene with formic acid, typically in the presence of an acid catalyst.[4]
Q2: How can I drive the Fischer esterification reaction to completion?
A2: To maximize the yield of this compound in a Fischer esterification, you can:
-
Use an excess of one reactant: Typically, the alcohol (cyclopentanol) is used in large excess, often as the solvent.[1][2]
-
Remove water: As water is a byproduct of the reaction, its removal shifts the equilibrium towards the formation of the ester. This can be done using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[3][4]
Q3: What catalysts are effective for the synthesis of this compound?
A3: For the Fischer esterification of cyclopentanol and formic acid, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[4] For the reaction of cyclopentene with formic acid , Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and solid acid catalysts like zeolites (e.g., ZSM-11) and acidic ion-exchange resins (e.g., Amberlyst) have been shown to be effective.[4][5]
Q4: Are there any alternative, milder methods for synthesizing formate esters?
Q5: What are common side reactions to be aware of during this compound synthesis?
A5: A potential side reaction, particularly under strong acidic conditions and elevated temperatures, is the dehydration of cyclopentanol to form cyclopentene. Careful control of the reaction temperature can help minimize this.
Q6: How should I purify the crude this compound?
A6: A typical purification procedure involves:
-
Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted formic acid.[3]
-
Extraction: Extracting the ester into a suitable organic solvent like diethyl ether or ethyl acetate.[2][8]
-
Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[8]
-
Distillation: Purifying the final product by distillation to separate it from any remaining impurities and the solvent.[4]
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound.
Table 1: Comparison of Catalysts for the Reaction of Cyclopentene with Formic Acid
This table presents the conversion of cyclopentene and the selectivity for this compound using various catalysts. The reaction was conducted with cyclopentene (0.5 mol) and formic acid (2 mol) at 80°C for 2 hours under intrinsic pressure.
| Catalyst | Catalyst Amount | Cyclopentene Conversion (%) | Selectivity for this compound (%) |
| BF₃·OEt₂ | 0.1 mol % | 92 | >98 |
| ZSM-11 Zeolite (H form) | 25 g | 93 | >98 |
| Amberlyst XN 1010 (acidic ion exchanger) | 25 g | 89 | >98 |
| ZnCl₂ (anhydrous) | - | 85 | 59 |
| FeCl₃ | - | 71 | >98 |
(Data sourced from United States Patent EP0829466A1)[4][5]
Table 2: Effect of Reactant Ratio on Fischer Esterification Yield (Illustrative)
This table illustrates the general principle of how using an excess of one reactant can improve the yield in a Fischer esterification, based on studies of similar reactions.
| Molar Ratio (Carboxylic Acid:Alcohol) | Theoretical Equilibrium Yield (%) |
| 1:1 | ~67 |
| 1:2 | ~80 |
| 1:3 | ~85 |
| 1:5 | ~90 |
| 1:10 | >95 |
Note: These are generalized yields for Fischer esterification and actual yields for this compound may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclopentanol with Formic Acid
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Cyclopentanol
-
Formic acid (99%)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add cyclopentanol (1.0 equivalent), formic acid (1.2 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material (cyclopentanol) is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with the extraction solvent.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by distillation.
Protocol 2: Synthesis from Cyclopentene and Formic Acid
This protocol is based on the procedure described in patent literature for the reaction of cyclopentene with formic acid.
Materials:
-
Cyclopentene
-
Formic acid (99%)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Cyclopentane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glass autoclave, combine cyclopentene (1.0 equivalent), formic acid (e.g., 4 equivalents), and a catalytic amount of BF₃·OEt₂ (e.g., 0.1 mol % relative to cyclopentene).
-
Seal the autoclave and heat the mixture with thorough stirring at 80°C for 4 hours. The reaction proceeds under the intrinsic pressure of the reactants.
-
After cooling the reaction mixture, determine the conversion and selectivity by gas chromatography (GC) analysis.
-
For purification, the reaction mixture can be extracted with cyclopentane. The formic acid has low solubility in cyclopentane, allowing for the separation of the this compound.
-
The cyclopentane phase containing the product can be washed with water and then dried over anhydrous Na₂SO₄.
-
The cyclopentane can be removed by distillation to yield the crude this compound, which can be further purified by fractional distillation.
Visualizations
Caption: Experimental workflow for Fischer Esterification.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. EP0829466A1 - Process for the preparation of cyclopentanols - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cerritos.edu [cerritos.edu]
Technical Support Center: Purification of Cyclopentyl Formate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclopentyl formate.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears cloudy or has two layers. What is the cause and how can I resolve this?
A1: A cloudy appearance or the presence of two layers in your crude product is typically due to the presence of water, which is a byproduct of the Fischer esterification reaction. This compound has low solubility in water. To resolve this, you should perform an extractive workup. Wash the crude product with a saturated sodium chloride solution (brine) to remove the bulk of the water. Subsequently, dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.
Q2: After purification, my NMR spectrum still shows the presence of cyclopentanol. How can I remove the unreacted alcohol?
A2: The boiling points of this compound and cyclopentanol are very close, making their separation by simple distillation challenging. If significant amounts of cyclopentanol remain, you can perform a thorough aqueous workup. Wash the crude product with water to remove the more water-soluble cyclopentanol. For more stubborn cases, careful fractional distillation is required. Alternatively, column chromatography can be employed for small-scale purifications.
Q3: I have a significant amount of unreacted formic acid in my product. What is the best way to remove it?
A3: Formic acid can be effectively removed by washing the crude product with a weak base. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended. Add the sodium bicarbonate solution to your crude product in a separatory funnel and shake gently. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved during the neutralization. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper). Afterwards, wash with water and then brine, and dry the organic layer.
Q4: My final product yield is very low. What are the potential reasons and how can I improve it?
A4: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[1][2][3][4][5] To improve the yield, you can:
-
Use an excess of one reactant: Typically, the less expensive reactant (often the alcohol) is used in excess to drive the equilibrium towards the product side.
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus during the reaction.[3]
-
Ensure complete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before starting the workup.
Troubleshooting Guides
Problem 1: Ineffective Separation by Distillation
If you are experiencing poor separation of this compound from cyclopentanol by distillation, consider the following:
-
Boiling Points: The boiling points of this compound and cyclopentanol are very close, which makes simple distillation ineffective.
-
Fractional Distillation: Employ fractional distillation with a fractionating column (e.g., a Vigreux or packed column) to enhance the separation efficiency.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points and may improve separation.
Problem 2: Emulsion Formation During Extractive Workup
Emulsions can form during the washing steps, making layer separation difficult.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.
-
Solution:
-
Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Allow the mixture to stand for an extended period to allow the layers to separate.
-
In stubborn cases, filtering the mixture through a pad of celite may help to break the emulsion.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₀O₂ | 114.14[6] | 138[1] | 1.000[1] |
| Cyclopentanol | C₅H₁₀O | 86.13[7][8] | 139-140[9] | ~0.948[10] |
| Formic Acid | CH₂O₂ | 46.03[11] | 100.8[11][12][13] | 1.220[13] |
Table 2: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Eluent System (v/v) | Comments |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | A good starting point for many esters. The polarity can be adjusted based on TLC analysis. |
| Silica Gel | Dichloromethane | Can be effective, but may result in slower elution. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities
This protocol describes the removal of unreacted formic acid and other acidic impurities from the crude this compound.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride (brine) solution.
-
Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Swirl the flask and allow it to stand for 10-15 minutes.
-
Filter the drying agent to obtain the dried crude this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is for the purification of this compound from impurities with different boiling points, such as residual solvents or less volatile byproducts.
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Add the crude this compound to the round-bottom flask along with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 138 °C at atmospheric pressure).[1]
-
Monitor the temperature closely. A sharp, stable boiling point indicates a pure compound. Discard any initial fractions that distill at a lower temperature and stop the distillation if the temperature rises significantly above the expected boiling point.
Mandatory Visualization
References
- 1. This compound [stenutz.eu]
- 2. khemservices.com [khemservices.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentanol [drugfuture.com]
- 9. Cyclopentanol - Wikipedia [en.wikipedia.org]
- 10. Cyclopentanol | 96-41-3 [chemicalbook.com]
- 11. byjus.com [byjus.com]
- 12. Formic acid - Wikipedia [en.wikipedia.org]
- 13. Formic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
Byproducts formed during the formylation of cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of cyclopentene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the formylation of cyclopentene?
A1: The two primary and most effective methods for the formylation of cyclopentene are Hydroformylation and the Vilsmeier-Haack reaction. These methods introduce a formyl group (-CHO) to the cyclopentene ring, yielding cyclopentanecarboxaldehyde as the main product.
Q2: What is the expected main product from the formylation of cyclopentene?
A2: The expected main product is cyclopentanecarboxaldehyde.
Q3: Are there any significant safety precautions to consider during these formylation reactions?
A3: Yes. Hydroformylation involves the use of carbon monoxide and hydrogen gas, which are flammable and toxic. This reaction is typically carried out at high pressures and temperatures, requiring the use of a specialized autoclave and proper safety shielding. The Vilsmeier-Haack reaction involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formylation of cyclopentene.
Hydroformylation of Cyclopentene: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of cyclopentene | 1. Inactive catalyst. 2. Insufficient temperature or pressure. 3. Presence of impurities in reagents or solvent. | 1. Ensure the catalyst is properly activated. For rhodium precursors, a pre-activation step may be necessary. 2. Gradually increase the reaction temperature and pressure within the safe limits of the equipment. Typical conditions are 40-200°C and 10-100 atm.[1] 3. Use freshly distilled solvents and high-purity reagents. |
| High yield of cyclopentane byproduct | 1. High H₂:CO ratio. 2. High reaction temperature. 3. Inappropriate ligand on the metal catalyst. | 1. Decrease the partial pressure of hydrogen relative to carbon monoxide. A 1:1 ratio is a good starting point. 2. Lower the reaction temperature. Hydrogenation is often favored at higher temperatures. 3. Screen different phosphine or phosphite ligands. Bulky ligands can sometimes suppress hydrogenation. |
| Catalyst deactivation | 1. Presence of oxygen or other impurities. 2. Ligand degradation. 3. Formation of inactive catalyst species (e.g., clusters). | 1. Ensure all gases and liquids are thoroughly deoxygenated. 2. Use robust ligands that are stable under the reaction conditions. Monitor for ligand degradation products by GC-MS or NMR. 3. Lower CO partial pressure to disfavor the formation of dormant dimeric carbonyl complexes.[2][3] |
Vilsmeier-Haack Reaction of Cyclopentene: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclopentanecarboxaldehyde | 1. Incomplete formation of the Vilsmeier reagent. 2. Insufficiently reactive cyclopentene. 3. Incomplete hydrolysis of the iminium salt intermediate. | 1. Ensure the Vilsmeier reagent is pre-formed by reacting DMF with POCl₃ at a low temperature (e.g., 0°C) before adding cyclopentene. 2. The Vilsmeier reagent is a weak electrophile; the reaction may require elevated temperatures.[4] 3. Ensure complete hydrolysis during workup by adding a sufficient amount of water and allowing adequate time for the reaction. An aqueous solution of a mild base like sodium acetate can be used. |
| Formation of polymeric or tar-like byproducts | 1. High reaction temperature. 2. Reaction is too concentrated. 3. Side reactions of the carbocation intermediate. | 1. Maintain a controlled reaction temperature. The Vilsmeier-Haack reaction can be exothermic.[5] 2. Use a suitable solvent like dichloromethane (DCM) or excess DMF to keep the reactants and intermediates in solution.[4] 3. Add cyclopentene to the Vilsmeier reagent slowly to maintain a low concentration of the alkene. |
| Formation of chlorinated byproducts (e.g., 1-chloro-1-formylcyclopentane) | Incomplete hydrolysis or side reaction of the intermediate α-chloro iminium salt. | Ensure thorough aqueous workup. The addition of a base can help to neutralize any HCl formed and promote the hydrolysis to the aldehyde. |
Quantitative Data
The following table summarizes typical yields and byproduct distribution for the formylation of cyclopentene. Please note that these values can vary significantly based on the specific reaction conditions.
| Formylation Method | Catalyst/Reagent | Main Product | Typical Yield (%) | Major Byproduct(s) | Byproduct Yield (%) |
| Hydroformylation | RhH(CO)(PPh₃)₃ | Cyclopentanecarboxaldehyde | 60-95% | Cyclopentane | 5-30% |
| Vilsmeier-Haack | DMF/POCl₃ | Cyclopentanecarboxaldehyde | 50-75% | Polymeric materials, Chloro-intermediates | Variable |
Experimental Protocols
Rhodium-Catalyzed Hydroformylation of Cyclopentene
Materials:
-
Cyclopentene
-
RhH(CO)(PPh₃)₃ (Wilkinson's catalyst)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Synthesis gas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet
Procedure:
-
In a glovebox, charge the autoclave with RhH(CO)(PPh₃)₃ (0.01 mol%) and PPh₃ (0.1 mol%).
-
Add anhydrous toluene (solvent) and cyclopentene (substrate).
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave three times with synthesis gas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the synthesis gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Maintain the reaction for the desired time (e.g., 12-24 hours), monitoring the pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
The product mixture can be analyzed by GC-MS to determine the conversion and selectivity.
-
The product, cyclopentanecarboxaldehyde, can be purified by distillation.
Vilsmeier-Haack Formylation of Cyclopentene
Materials:
-
Cyclopentene
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM at 0°C under a nitrogen atmosphere, slowly add POCl₃. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Slowly add cyclopentene to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of a cold aqueous solution of sodium acetate.[2]
-
Stir the mixture vigorously for 15 minutes.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield cyclopentanecarboxaldehyde.[2]
Visualizations
Hydroformylation Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 3. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
Optimizing reaction conditions for enzymatic cyclopentyl formate synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of enzymatic cyclopentyl formate synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Introduction: While direct literature on the enzymatic synthesis of this compound is limited, the principles and conditions are highly analogous to the synthesis of other short-chain alkyl formates, such as octyl and phenethyl formates, which are well-documented.[1][2] This guide leverages established data from these related syntheses, primarily focusing on the use of immobilized lipases like Novozym 435, a commonly used and effective biocatalyst for this type of esterification.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for this compound synthesis?
A1: Immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, is highly recommended.[1][2][3][4] It has demonstrated high conversion rates and stability in the synthesis of various formate esters.[1][2][3] Other lipases, such as Lipozyme RM IM and Lipozyme TL IM, have shown significantly lower conversion for similar reactions.[1]
Q2: What is the main advantage of using an enzymatic process over a chemical synthesis for formate esters?
A2: The primary advantage is the environmentally friendly nature of the process.[1][3] Enzymatic synthesis is conducted under milder temperature and pressure conditions, which reduces energy consumption.[1][5] It is also highly selective, minimizing the formation of byproducts and resulting in a purer final product.[1] The only byproduct in the direct esterification of formic acid and an alcohol is water, making downstream processing simpler.[6]
Q3: Can the immobilized enzyme be reused?
A3: Yes, one of the key economic advantages of using an immobilized enzyme like Novozym 435 is its reusability.[1][2] After a reaction cycle, the enzyme can be recovered by simple filtration, washed (e.g., with n-hexane), dried, and reused for multiple cycles without a significant loss of activity, which helps to reduce overall process costs.[1][2][4]
Q4: Is a solvent necessary for the reaction?
A4: While solvent-free systems are possible, the use of an organic solvent is often beneficial. Solvents can help to dissolve substrates, reduce viscosity, and can shift the reaction equilibrium towards ester formation.[7] Hydrophobic solvents like 1,2-dichloroethane, toluene, and cyclohexane have been shown to be effective for formate ester synthesis.[2][3][8]
Troubleshooting Guide
Issue 1: Low Conversion Rate / Poor Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Enzyme Concentration | Verify the enzyme loading. For Novozym 435, concentrations between 15-20 g/L have been found to be optimal for similar formate ester syntheses.[1][2][3] Excessively high concentrations can sometimes lead to aggregation and mass transfer limitations.[6] |
| Incorrect Molar Ratio of Substrates | The molar ratio of formic acid to cyclopentanol is critical. An excess of the alcohol is typically used to shift the equilibrium towards the product. Ratios of formic acid to alcohol from 1:5 to 1:7 have been shown to be effective.[1][2][3] |
| Inappropriate Reaction Temperature | Temperature affects both reaction rate and enzyme stability. For Novozym 435, the optimal temperature for formate ester synthesis is generally around 40°C.[1][2][3][5] Temperatures above 50°C may lead to enzyme denaturation.[1] |
| Water Accumulation | The esterification reaction produces water, which can promote the reverse reaction (hydrolysis). Consider adding molecular sieves (e.g., 4 Å) to the reaction mixture to remove water as it is formed.[8] |
| Enzyme Deactivation | The choice of solvent can impact enzyme stability. While effective for conversion, some solvents like 1,2-dichloroethane may cause enzyme denaturation during reuse.[2] Consider more inert solvents like toluene for long-term reusability.[2] |
| Poor Mixing | Inadequate agitation can lead to poor diffusion of substrates to the enzyme's active sites. Ensure the reaction is being stirred or shaken at a sufficient speed (e.g., 150-200 rpm).[3][8] |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Chemical Side Reactions | High temperatures can lead to unwanted side reactions. Ensure the reaction is carried out at the optimal enzymatic temperature (around 40°C) to leverage the high selectivity of the lipase.[1][2][3] |
| Impure Reactants | Ensure the purity of the formic acid and cyclopentanol. Impurities can lead to the formation of undesired esters or other byproducts. |
Data Presentation: Optimized Reaction Conditions
The following table summarizes the optimized conditions for the synthesis of short-chain formate esters using Novozym 435, which can be used as a starting point for the synthesis of this compound.
| Parameter | Optimized Value | Source(s) |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [1][2][3] |
| Enzyme Concentration | 15 g/L | [1][2][3] |
| Substrate Molar Ratio (Formic Acid:Alcohol) | 1:5 to 1:7 | [1][2][3] |
| Reaction Temperature | 40°C | [1][2][3][5] |
| Agitation Speed | 150 - 190 rpm | [3][8] |
| Optimal Solvents | 1,2-dichloroethane, Toluene, Cyclohexane | [1][2][3][8] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
-
Reactant Preparation: In a sealed reaction vessel, add cyclopentanol and an appropriate organic solvent (e.g., toluene).
-
Substrate Addition: Add formic acid to the mixture to achieve the desired molar ratio (e.g., 1:5 formic acid to cyclopentanol).[2]
-
Enzyme Addition: Add immobilized lipase (Novozym 435) to the reaction mixture at a concentration of approximately 15 g/L.[1][2][3]
-
Reaction Incubation: Place the sealed vessel in a shaking incubator set to 40°C and 150 rpm.[3][5]
-
Reaction Monitoring: Take aliquots at regular intervals (e.g., every hour) and analyze by Gas Chromatography (GC) to monitor the progress of the reaction.
-
Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration.[2][4]
-
Enzyme Washing and Reuse: Wash the recovered enzyme with n-hexane and dry it in a vacuum desiccator. The enzyme is now ready for reuse in subsequent batches.[2][4]
-
Product Purification: The this compound can be purified from the reaction mixture by distillation or other suitable chromatographic techniques.
Protocol 2: Gas Chromatography (GC) Analysis of this compound
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent or hexane). If necessary, derivatize the sample to improve the volatility and detection of formic acid. A common method is to convert residual formic acid to ethyl formate using acidified ethanol.
-
GC Instrument and Column: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID). A polar capillary column, such as a wax-based column (e.g., ZB-WAX), is suitable for the separation of esters.[9]
-
GC Method Parameters (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 80°C for 1 minute, then ramp up at 10°C/minute to 230°C and hold for 3 minutes.[3] Note: This program should be optimized for the specific separation of cyclopentanol and this compound.
-
-
Quantification: Use an internal standard method for accurate quantification. The concentration of this compound is determined by comparing the peak area to a pre-established calibration curve.
Visualizations
References
- 1. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cyclopentyl Formate Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient production of cyclopentyl formate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of catalyst performance data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound from cyclopentene and formic acid.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in the esterification of cyclopentene with formic acid can stem from several factors:
-
Inefficient Catalyst: The choice of acid catalyst is crucial. Weak acids may not effectively catalyze the reaction.
-
Solution: Consider using a stronger acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) is a highly effective homogeneous catalyst for this reaction.[1] Heterogeneous catalysts like ZSM-11 zeolite (H form) or a strong acidic ion-exchange resin such as Amberlyst™ XN 1010 can also provide high conversions and are easily separable.[1][2]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact equilibrium and reaction rates.
-
Reversibility of the Reaction: Esterification is a reversible process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution: While not explicitly detailed for this specific synthesis in the provided context, a common strategy for Fischer esterification is to remove water as it forms, for instance, by using a Dean-Stark apparatus.
-
-
Impure Reactants: The purity of cyclopentene and formic acid can affect the reaction outcome.
-
Solution: Use high-purity reactants. If using a C5 stream from a cracker, be aware that other components might interfere with the reaction.[2]
-
Q2: I am observing significant byproduct formation. How can I improve the selectivity towards this compound?
A2: The formation of byproducts is a common challenge. Here's how to enhance selectivity:
-
Catalyst Selection: The catalyst can influence the reaction pathway.
-
Control of Reaction Temperature: Higher temperatures can sometimes lead to side reactions, such as polymerization of the alkene.
-
Solution: Maintain a controlled and optimized reaction temperature. An initial screening of temperatures (e.g., 60°C, 80°C, 100°C) can help identify the optimal point for selectivity.
-
-
Molar Ratio of Reactants: The ratio of formic acid to cyclopentene can influence selectivity.
Q3: My catalyst seems to be deactivating over time, especially in continuous reactions. What could be the cause and how can it be mitigated?
A3: Catalyst deactivation can occur through several mechanisms, particularly in acid-catalyzed reactions involving organic molecules. While specific data on this compound synthesis is limited, general principles apply:
-
Coke Formation: Carbonaceous deposits (coke) can form on the surface of heterogeneous catalysts at elevated temperatures, blocking active sites.
-
Poisoning: Impurities in the feed or byproducts of the reaction can adsorb onto the catalyst's active sites and deactivate them.
-
Leaching: The active components of the catalyst may slowly dissolve into the reaction medium.
Solutions:
-
Regeneration: For heterogeneous catalysts, regeneration procedures can often restore activity. This may involve controlled oxidation (calcination) to burn off coke deposits.
-
Purification of Feedstock: Ensure the cyclopentene and formic acid feeds are free of impurities that could act as catalyst poisons.
-
Use of Robust Catalysts: Some catalysts are inherently more stable under specific reaction conditions. Researching catalyst stability for similar esterification reactions can provide insights. For instance, ion-exchange resins like Amberlyst™ are known for their robustness in many applications.
Q4: I am having difficulty separating the product from the reaction mixture. What is an effective purification strategy?
A4: The crude product mixture typically contains unreacted starting materials, the catalyst (if homogeneous), and the desired this compound.
-
For Homogeneous Catalysts (e.g., BF₃·OEt₂):
-
Neutralization and Extraction: After the reaction, the mixture can be cooled and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer containing the product can then be separated.
-
Distillation: The crude this compound can be purified by distillation to remove any remaining formic acid, hydrocarbons, or other formates.[2]
-
-
For Heterogeneous Catalysts (e.g., Zeolites, Resins):
-
Filtration: The solid catalyst can be easily removed by filtration after the reaction.
-
Extraction: The filtrate can be extracted with a suitable solvent. Cyclopentane is a good choice for this extraction as formic acid has low solubility in it.[1]
-
Distillation: The extracted organic phase can then be subjected to distillation for final purification.
-
Data Presentation
The following table summarizes the performance of various catalysts in the synthesis of this compound from cyclopentene and formic acid.
| Catalyst | Catalyst Type | Cyclopentene Conversion (%) | Selectivity to this compound (%) | Reaction Conditions | Reference |
| ZSM-11-Zeolite (H form) | Heterogeneous | 93 | >98 | 80°C, 2 hours | [1][2] |
| Amberlyst™ XN 1010 | Heterogeneous (Acidic Ion Exchanger) | 89 | >98 | 80°C, 2 hours | [1][2] |
| BF₃·OEt₂ | Homogeneous | 92 | >98 | 80°C, 4 hours | [1][2] |
Experimental Protocols
1. Catalyst Screening Protocol (General Procedure)
This protocol outlines a general method for screening different acid catalysts for the synthesis of this compound.
-
Catalyst Preparation:
-
For heterogeneous catalysts (e.g., zeolites, ion-exchange resins), ensure they are properly activated according to the manufacturer's instructions. This may involve drying in an oven at a specific temperature for several hours.
-
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
If using a heterogeneous catalyst, filter the reaction mixture to remove the catalyst.
-
Take a sample of the crude product for analysis.
-
Determine the cyclopentene conversion and selectivity to this compound using quantitative gas chromatography (GC) with an internal standard.
-
2. Detailed Protocol for this compound Synthesis using BF₃·OEt₂
This protocol provides a more detailed procedure for a lab-scale synthesis using a homogeneous catalyst.
-
Materials:
-
Cyclopentene (high purity)
-
Formic acid (≥99%)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Suitable organic solvent for extraction (e.g., diethyl ether or cyclopentane)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentene (e.g., 0.36 mol from a C5 cut) and formic acid (e.g., 1.44 mol).[2]
-
Slowly add a catalytic amount of BF₃·OEt₂ (e.g., 0.36 mmol) to the stirred mixture.[2]
-
Heat the reaction mixture to 80°C and maintain for 4 hours.[2]
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. The remaining hydrocarbons are distilled off first.[1]
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Mandatory Visualization
References
Technical Support Center: Cyclopentyl Formate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the scale-up of cyclopentyl formate synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound synthesis from cyclopentanol and formic acid, typically via Fischer esterification.
| Issue | Potential Causes | Recommended Solutions |
| Low Reaction Conversion / Low Yield | Equilibrium Limitation: The Fischer esterification is a reversible reaction. As the reaction scales up, the larger volume can make it more challenging to shift the equilibrium toward the product.[1][2][3] | - Increase Excess of One Reactant: Use a larger excess of either cyclopentanol or formic acid to drive the reaction forward.[1][3] - Efficient Water Removal: Implement continuous water removal using a Dean-Stark trap or by operating under vacuum. Azeotropic distillation with a suitable solvent (e.g., toluene, heptane) can be effective.[1] - Increase Catalyst Loading: Cautiously increase the concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Monitor for potential side reactions. |
| Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor contact between reactants and catalyst, resulting in localized "dead zones". | - Optimize Agitation: Increase the stirrer speed and/or use a more efficient agitator design (e.g., pitched-blade turbine). - Install Baffles: If not already present, add baffles to the reactor to improve turbulence and mixing. | |
| Catalyst Deactivation: The catalyst can be diluted by the water produced during the reaction or neutralized by impurities. | - Use a Water-Tolerant Catalyst: Consider using a solid acid catalyst that is less susceptible to deactivation by water. - Ensure High Purity of Reactants: Use reactants with low water content. | |
| Formation of Impurities/Byproducts | Dehydration of Cyclopentanol: The acidic conditions and elevated temperatures required for esterification can cause the dehydration of cyclopentanol to form cyclopentene.[4][5][6][7] | - Optimize Reaction Temperature: Operate at the lowest effective temperature to favor esterification over dehydration. - Control Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. |
| Ether Formation: Cyclopentanol can undergo acid-catalyzed self-condensation to form dicyclopentyl ether.[8][9][10] | - Maintain a Lower Reaction Temperature: Similar to preventing dehydration, lower temperatures will reduce the rate of ether formation. - Use an Excess of Formic Acid: A higher concentration of the carboxylic acid can favor the esterification pathway over alcohol self-condensation. | |
| Thermal Decomposition of Formic Acid: At higher temperatures, formic acid can decompose into carbon monoxide and water, or carbon dioxide and hydrogen.[11][12][13][14] | - Avoid Excessive Temperatures: Keep the reaction temperature below the point where significant formic acid decomposition occurs. This is generally more of a concern at temperatures above 150-200°C. | |
| Difficult Product Purification | Azeotrope Formation: this compound may form azeotropes with water, formic acid, or the solvent, making separation by simple distillation difficult.[15][16][17] | - Extractive or Azeotropic Distillation: Employ more advanced distillation techniques. For instance, an entrainer can be added to break the azeotrope. - Aqueous Work-up: Neutralize the excess formic acid with a base (e.g., sodium bicarbonate solution) and wash the organic layer to remove water-soluble impurities before distillation. |
| Co-distillation of Impurities: Byproducts with boiling points close to that of this compound can be difficult to separate. | - Fractional Distillation: Use a distillation column with a higher number of theoretical plates for better separation. - Optimize Work-up: A thorough aqueous wash can remove more polar impurities before the final distillation. | |
| Poor Heat Management (Exotherm Control) | Non-linear Heat Transfer: As the reactor size increases, the surface area-to-volume ratio decreases, making heat removal less efficient. The exotherm of the esterification reaction can become difficult to control. | - Slow Addition of Reactants/Catalyst: Add the catalyst or one of the reactants slowly to the reaction mixture to control the rate of heat generation. - Efficient Cooling System: Ensure the reactor's cooling jacket is operating efficiently and at the correct temperature. - Use of a Co-solvent: A co-solvent can act as a heat sink, helping to moderate temperature fluctuations. |
Frequently Asked Questions (FAQs)
1. What is the typical catalyst used for this compound synthesis, and what is the recommended loading on a larger scale?
Common catalysts for Fischer esterification are strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). For laboratory-scale reactions, a catalytic amount is often sufficient. On a larger scale, a typical starting point is 0.5-2 mol% relative to the limiting reagent. It is crucial to perform optimization studies at a smaller scale to determine the ideal catalyst loading that provides a good reaction rate without promoting excessive side reactions like dehydration or ether formation.
2. How can I effectively remove water from a large-scale reaction to drive the equilibrium towards this compound?
The most common industrial method is azeotropic distillation using a Dean-Stark apparatus. A solvent that forms a low-boiling azeotrope with water (e.g., toluene, heptane) is used. The vaporous azeotrope is condensed, and the water separates from the immiscible solvent in the trap, while the solvent is returned to the reactor. For very large-scale operations, continuous removal of water under vacuum can also be an effective strategy.
3. What are the main safety concerns when scaling up this synthesis?
The primary safety concerns are:
-
Exotherm Management: The esterification reaction is exothermic. Poor heat management on a large scale can lead to a runaway reaction.
-
Handling of Corrosive Acid: Formic acid and the acid catalyst are corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor are essential.
-
Flammable Materials: Cyclopentanol, this compound, and any organic solvents used are flammable. The reactor and associated equipment should be properly grounded to prevent static discharge.
4. What analytical techniques are recommended for monitoring the reaction progress at scale?
For in-process monitoring, Gas Chromatography (GC) is a suitable technique to quantify the disappearance of starting materials (cyclopentanol) and the appearance of the product (this compound) and major byproducts (cyclopentene, dicyclopentyl ether). For real-time monitoring in a manufacturing setting, Process Analytical Technology (PAT) tools such as in-situ FTIR or Raman spectroscopy could be implemented to track key reactant and product concentrations without the need for sampling.
5. At what temperature should I conduct the reaction to minimize byproduct formation?
The optimal temperature is a balance between reaction rate and selectivity. For the synthesis of this compound, a temperature range of 80-120°C is a typical starting point. It is advisable to conduct optimization experiments to find the lowest temperature at which the reaction proceeds at an acceptable rate. Higher temperatures will accelerate the reaction but also increase the likelihood of cyclopentanol dehydration and ether formation.
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a multi-liter scale. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood or an appropriate chemical reactor, with all necessary safety precautions in place.
Materials and Equipment:
-
10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and Dean-Stark trap
-
Heating/cooling mantle
-
Cyclopentanol (e.g., 2.0 kg, 23.2 mol)
-
Formic acid (98%) (e.g., 1.28 kg, 27.8 mol, 1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (e.g., 44 g, 0.23 mol, 1 mol%)
-
Toluene (or another suitable azeotroping agent) (e.g., 2 L)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Assemble the reactor with the mechanical stirrer, thermocouple, condenser, and Dean-Stark trap.
-
Charging Reactants: Charge the reactor with cyclopentanol (2.0 kg), formic acid (1.28 kg), and toluene (2 L).
-
Initiating Reaction: Begin stirring and add the p-toluenesulfonic acid monohydrate (44 g) to the mixture.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the azeotrope, typically around 85-95°C for toluene-water). Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of small aliquots taken from the reaction mixture. The reaction is considered complete when the concentration of cyclopentanol is stable or below a predetermined threshold (e.g., <2%). This may take several hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Carefully transfer the reaction mixture to a larger separatory funnel or perform the wash in the reactor if equipped for phase separation.
-
Slowly add 5% sodium bicarbonate solution to neutralize the excess formic acid and catalyst. Be cautious as CO₂ evolution will cause pressure build-up. Continue adding until the aqueous layer is neutral or slightly basic.
-
Separate the aqueous layer.
-
Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Separate the aqueous layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product. Collect the fraction boiling at the appropriate temperature (approx. 146-148°C at atmospheric pressure).
-
Data Presentation
Table 1: Effect of Key Parameters on this compound Synthesis Scale-Up (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Cyclopentanol:Formic Acid Ratio | 1 : 1.1 | 1 : 1.5 | 1 : 2.0 | Higher excess of formic acid generally increases conversion but may require more extensive neutralization. |
| Catalyst Loading (p-TSA) | 0.5 mol% | 1.0 mol% | 2.0 mol% | Higher catalyst loading increases reaction rate but may also increase byproduct formation (cyclopentene). |
| Reaction Temperature | 80 °C | 100 °C | 120 °C | Higher temperature increases reaction rate but significantly increases the risk of dehydration and ether formation. |
| Reaction Time (hours) | 12 | 8 | 5 | Reaction time is inversely related to temperature and catalyst loading. |
| Yield (Illustrative) | 85% | 92% | 88% (due to byproducts) | An optimal balance of conditions is needed to maximize yield. |
| Purity (pre-distillation) | 90% | 95% | 85% | Higher temperatures and catalyst loading can lead to lower initial purity due to side reactions. |
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. cerritos.edu [cerritos.edu]
- 4. quora.com [quora.com]
- 5. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]
- 6. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Identification of reaction intermediates in the decomposition of formic acid on Pd - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00174A [pubs.rsc.org]
- 14. arxiv.org [arxiv.org]
- 15. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 16. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 17. US3983010A - Recovery of the formic acid/water azeotrope by distillation - Google Patents [patents.google.com]
Technical Support Center: Analysis of Impurities in Crude Cyclopentyl Formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude cyclopentyl formate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in crude this compound?
A1: Crude this compound, typically synthesized via Fischer esterification of cyclopentanol with formic acid, is likely to contain the following impurities:
-
Unreacted Starting Materials:
-
Cyclopentanol
-
Formic acid
-
-
Byproducts:
-
Dicyclopentyl ether (formed from the acid-catalyzed dehydration of cyclopentanol)
-
-
Residual Solvents:
-
Solvents used during the synthesis and workup (e.g., toluene, hexane).[1]
-
-
Water:
-
A byproduct of the esterification reaction.
-
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for this purpose.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), GC is ideal for separating and quantifying volatile and semi-volatile impurities like unreacted cyclopentanol, dicyclopentyl ether, and residual solvents.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can be used to analyze the non-volatile components, particularly the residual formic acid, and can also be adapted for the analysis of cyclopentanol and this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities in crude this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Autosampler
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 350 amu |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the crude this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
High-Performance Liquid Chromatography (HPLC) Method for Formic Acid Quantification
This protocol is designed for the quantification of residual formic acid in crude this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector or Refractive Index Detector
-
Autosampler
Table 2: HPLC Instrumental Parameters
| Parameter | Value |
| Column | C18 reverse-phase column, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Sample Preparation:
-
Accurately weigh approximately 200 mg of the crude this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Troubleshooting Guides
GC Analysis Troubleshooting
Q3: I am observing peak tailing for cyclopentanol in my GC chromatogram. What could be the cause?
A3: Peak tailing for polar analytes like alcohols is a common issue in GC analysis. The likely causes and solutions are:
-
Active Sites in the Inlet or Column: Silanol groups in the liner or at the head of the column can interact with the hydroxyl group of cyclopentanol.
-
Solution: Deactivate the inlet liner by silylation or use a liner with a built-in deactivation layer. Trim the first 10-20 cm of the analytical column.
-
-
Contamination: Non-volatile residues in the inlet can cause peak tailing.
-
Solution: Replace the inlet liner and septum. Clean the injection port.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.
-
Solution: Ensure the column is cut cleanly and installed at the correct height according to the manufacturer's instructions.
-
Q4: My this compound peak is broad and shows fronting. What should I do?
A4: Peak fronting is often an indication of column overload.
-
Solution:
-
Dilute your sample further.
-
Increase the split ratio to inject a smaller amount of sample onto the column.
-
Check if the injection volume is appropriate for the column's capacity.
-
HPLC Analysis Troubleshooting
Q5: The retention time for formic acid is drifting in my HPLC analysis. Why is this happening?
A5: Retention time drift in HPLC can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component (acetonitrile) can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention times.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Column Equilibration: Insufficient equilibration time with the mobile phase before starting a sequence can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated until a stable baseline is achieved.
-
Q6: I am concerned about the hydrolysis of this compound during HPLC analysis. Is this a valid concern?
A6: Yes, formate esters can be susceptible to hydrolysis, especially in acidic or basic mobile phases.
-
Mitigation Strategies:
-
Use a Buffered Mobile Phase: A buffer at a slightly acidic pH (e.g., pH 2.5-4) can help to minimize hydrolysis.
-
Limit Sample Residence Time: Analyze the samples as soon as possible after preparation. Do not let samples sit in the autosampler for extended periods.
-
Lower Column Temperature: Running the analysis at a lower temperature (e.g., room temperature or slightly above) can reduce the rate of hydrolysis.
-
Visualizations
Caption: Experimental workflow for the analysis of impurities in crude this compound.
Caption: Troubleshooting logic for GC peak tailing issues.
References
Validation & Comparative
A Comparative Guide to Cyclopentyl Formate and Cyclopentyl Acetate as Reaction Solvents
In the landscape of green and sustainable chemistry, the selection of an appropriate reaction solvent is paramount. An ideal solvent should not only facilitate the desired chemical transformation with high efficiency but also exhibit a favorable safety and environmental profile. This guide provides a comparative analysis of two structurally related cyclic ester solvents: cyclopentyl formate and cyclopentyl acetate. While cyclopentyl acetate has gained some traction as a greener alternative to conventional solvents, information on this compound is notably scarce in scientific literature, suggesting it is not a commonly utilized solvent. This comparison, therefore, draws upon available data for cyclopentyl acetate and makes theoretically grounded inferences for this compound.
Physicochemical Properties
A solvent's physical and chemical properties are critical determinants of its suitability for a specific application. These properties influence solubility, reaction kinetics, and downstream processing. Below is a comparison of key physicochemical data for cyclopentyl acetate, with expected trends for this compound based on general chemical principles.
| Property | Cyclopentyl Acetate | This compound (Predicted) | Source |
| Molecular Formula | C7H12O2 | C6H10O2 | - |
| Molecular Weight | 128.17 g/mol | 114.14 g/mol | - |
| Boiling Point | 155-156 °C | Lower than cyclopentyl acetate | - |
| Density | 0.993 g/mL at 25 °C | Likely lower than cyclopentyl acetate | - |
| Polarity | Medium | Likely more polar than cyclopentyl acetate | - |
Performance in Chemical Reactions
The choice of solvent can significantly impact reaction outcomes, including yield, rate, and selectivity. Due to the limited data on this compound, this section primarily details the performance of cyclopentyl acetate in various reaction types and offers a theoretical consideration for how this compound might behave.
Cyclopentyl Acetate:
Cyclopentyl methyl ether (CPME) is a well-established green solvent, and cyclopentyl acetate shares a similar structural motif, suggesting its potential as a sustainable solvent. Experimental data has shown its utility in several transformations:
-
Heck Coupling: In a study comparing various solvents for the Heck coupling of iodobenzene and butyl acrylate, cyclopentyl acetate provided a 95% yield, comparable to other green solvents like dimethyl carbonate (96%) and 2-methyltetrahydrofuran (94%).
-
Suzuki-Miyaura Coupling: For the coupling of 4-chloroacetophenone and phenylboronic acid, cyclopentyl acetate facilitated an 88% yield, demonstrating its effectiveness in palladium-catalyzed cross-coupling reactions.
This compound (Theoretical Considerations):
Given the general properties of formate esters compared to their acetate counterparts, one can infer potential performance characteristics of this compound:
-
Increased Polarity: The smaller alkyl group in the formate ester generally leads to a higher polarity. This could make this compound a better solvent for more polar reactants and reagents.
-
Potential for Formylation Side Reactions: The formate group is more susceptible to cleavage and can act as a formylating agent under certain conditions, which could lead to unwanted side reactions.
Experimental Protocols
General Protocol for Heck Coupling in Cyclopentyl Acetate:
A mixture of iodobenzene (1.0 mmol), butyl acrylate (1.2 mmol), Pd(OAc)2 (0.01 mmol), and a suitable phosphine ligand (e.g., PPh3, 0.02 mmol) in cyclopentyl acetate (3 mL) is heated at 100 °C under an inert atmosphere. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Logical Workflow for Solvent Selection
The selection of a reaction solvent is a multi-faceted process that involves balancing performance with safety and environmental considerations. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for reaction solvent selection.
Conclusion
Cyclopentyl acetate presents itself as a viable and greener alternative to many conventional solvents, with demonstrated efficacy in common organic transformations. Its favorable physicochemical properties and performance in key reactions make it an attractive option for researchers and professionals in drug development. In contrast, this compound remains a largely unexplored solvent. While its predicted properties suggest it may have utility in specific applications requiring higher polarity, the lack of experimental data and potential for side reactions necessitates a cautious approach. Further research is required to fully evaluate the potential of this compound as a reaction solvent and to establish its performance relative to more established green solvents like cyclopentyl acetate.
A Comparative Guide to Catalysts for Cyclopentyl Formate Synthesis
The synthesis of cyclopentyl formate, a valuable intermediate in the pharmaceutical and fragrance industries, is typically achieved through the esterification of cyclopentanol with formic acid or by transesterification. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of this process. This guide provides a comparative overview of different catalysts employed for this compound synthesis, supported by experimental data and detailed protocols.
The efficacy of a catalyst in this reaction is evaluated based on several key performance indicators:
-
Yield (%): The amount of this compound produced relative to the theoretical maximum.
-
Selectivity (%): The proportion of the desired product formed compared to side products.
-
Reaction Time (h): The duration required to achieve a satisfactory yield.
-
Reaction Temperature (°C): The temperature at which the reaction is conducted.
-
Catalyst Reusability: The ability of the catalyst to be used in multiple reaction cycles without significant loss of activity.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in esterification reactions, providing a basis for selecting an appropriate catalyst for this compound synthesis. While specific data for this compound is limited in publicly available literature, the data presented for similar esterification reactions offer valuable insights into the expected performance of these catalysts.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Acetic Acid | Ethanol | ~65-97[1] | Varies | Reflux | High activity, low cost |
| Heterogeneous Acid | Amberlyst-15 | Triacetin | Methanol | >50[2] | 2.5[2] | 60 | Easy separation, reusable |
| Enzyme | Novozym 435 | Formic Acid | Octanol | >33[3] | 24 | 30-40[3] | High selectivity, mild conditions |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Various Alcohols | Methyl Formate | Good to excellent | Varies | Room Temp. | Mild conditions, metal-free |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these catalysts.
Homogeneous Acid Catalysis: Fischer Esterification
The Fischer-Speier esterification is a classic method for producing esters using a strong acid catalyst.[4]
Reaction: Cyclopentanol + Formic Acid ⇌ this compound + Water
Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol and an excess of formic acid (acting as both reactant and solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reactant).
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure this compound.
Heterogeneous Acid Catalysis
Solid acid catalysts offer the advantage of easy separation and potential for reuse, making the process more environmentally friendly.[2][5]
Catalyst: Amberlyst-15 (Sulfonated polystyrene resin)
Procedure:
-
To a stirred reactor, add cyclopentanol, formic acid (in a slight molar excess), and Amberlyst-15 catalyst (e.g., 5-10 wt% of the reactants).
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitor the reaction progress by analyzing samples periodically.
-
After the reaction reaches the desired conversion, cool the mixture and separate the solid catalyst by filtration.
-
The catalyst can be washed with a solvent, dried, and stored for future use.
-
The liquid product mixture can be worked up as described in the homogeneous catalysis protocol (neutralization, extraction, and purification).
Enzymatic Catalysis
Enzymes, such as lipases, can catalyze esterification under mild conditions with high selectivity.[3]
Catalyst: Immobilized Lipase (e.g., Novozym 435)
Procedure:
-
In a temperature-controlled shaker, combine cyclopentanol and formic acid in a suitable organic solvent (e.g., n-hexane or 1,2-dichloroethane).
-
Add the immobilized lipase catalyst (e.g., 15 g/L).[3]
-
Incubate the mixture at a specific temperature (e.g., 40°C) with constant agitation (e.g., 150 rpm).[3]
-
Monitor the formation of this compound over time.
-
Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.
-
The solvent can be removed from the filtrate under reduced pressure to isolate the product.
Visualizing the Process
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via esterification.
References
A Comparative Analysis of Chemical vs. Enzymatic Synthesis of Cyclopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of esters is a fundamental reaction in organic chemistry, with applications ranging from the production of flavors and fragrances to the synthesis of pharmaceuticals and specialty chemicals. Cyclopentyl formate, an ester with potential applications as a solvent and in the synthesis of more complex molecules, can be produced through both traditional chemical methods and more sustainable enzymatic routes. This guide provides a comparative analysis of these two synthetic approaches, supported by representative experimental data and detailed methodologies, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Acid Catalysis) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄), solid acids (e.g., Amberlyst-15) | Immobilized lipases (e.g., Novozym 435 from Candida antarctica) |
| Reaction Temperature | Elevated (typically 60-100°C) | Mild (typically 30-60°C)[1][2] |
| Reaction Time | Generally faster (1-6 hours) | Generally slower (4-48 hours) |
| Yield | High (can exceed 95%) | High (can exceed 95%)[1][2] |
| Selectivity | Lower, risk of side reactions (e.g., dehydration of alcohol) | High, enzymes offer high chemo-, regio-, and stereoselectivity |
| Byproducts | Can generate undesirable byproducts, leading to purification challenges | Minimal byproducts, simplifying purification |
| Environmental Impact | Use of harsh acids and potentially hazardous solvents, energy-intensive | Milder conditions, biodegradable catalyst, often uses greener solvents, less energy-intensive |
| Catalyst Reusability | Solid acid catalysts can be recycled, but may lose activity | High reusability of immobilized enzymes[1][2] |
| Cost | Lower catalyst cost, but higher energy and purification costs | Higher initial enzyme cost, but lower overall process costs due to reusability and milder conditions |
Experimental Protocols
Chemical Synthesis: Acid-Catalyzed Esterification
This protocol describes a representative procedure for the synthesis of this compound using a strong acid catalyst, based on the well-established Fischer-Speier esterification method.
Materials:
-
Cyclopentanol
-
Formic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanol (1.0 mol), formic acid (1.2 mol), and toluene (150 mL).
-
Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by distillation.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol is adapted from the lipase-catalyzed synthesis of other formate esters and represents a typical procedure for the enzymatic production of this compound.[1][2]
Materials:
-
Cyclopentanol
-
Formic acid
-
Immobilized lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B)
-
A suitable organic solvent (e.g., hexane, toluene, or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
In a screw-capped flask, combine cyclopentanol (1.0 mol) and formic acid (1.2 mol). If using a solvent, add it at this stage (e.g., 100 mL of hexane).
-
Add the immobilized lipase, Novozym 435 (e.g., 10% by weight of the substrates).
-
If not a solvent-free system, add molecular sieves to adsorb the water produced during the reaction and drive the equilibrium towards the product.
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached the desired conversion (typically 8-24 hours), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with the solvent and dried for reuse in subsequent batches.
-
The filtrate, containing the this compound, can be purified by distillation or used as is, depending on the required purity.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis processes.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Conclusion
Both chemical and enzymatic methods offer viable routes to this compound, each with distinct advantages and disadvantages. Chemical synthesis, particularly with solid acid catalysts, can be a rapid and high-yielding process. However, it often requires harsh reaction conditions and can lead to side products, complicating purification and increasing the environmental footprint.
In contrast, enzymatic synthesis provides a milder, more selective, and environmentally benign alternative. The high specificity of lipases minimizes byproduct formation, and the ability to reuse the immobilized enzyme can make the process economically attractive, especially at scale. While reaction times are generally longer, the benefits of simplified purification, reduced energy consumption, and improved sustainability make enzymatic synthesis a compelling choice for modern chemical production. The selection of the optimal method will ultimately depend on the specific requirements of the application, including scale, purity, cost considerations, and environmental impact.
References
GC-MS Validation for the Purity of Synthesized Cyclopentyl Formate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of cyclopentyl formate purity, a common fragrance and flavor ester. The information presented is supported by established analytical principles and validation guidelines.
Introduction to Purity Analysis
The determination of purity is essential to identify and quantify any impurities, such as starting materials, by-products, or degradation products, that may be present in a synthesized active pharmaceutical ingredient (API) or intermediate.[1] Various analytical techniques are employed for this purpose, each with its own set of advantages and limitations.[2][3][4][5][6] This guide focuses on GC-MS as a primary method for the volatile ester, this compound, and compares it with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7][8] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[9] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer identifies and quantifies the separated components by measuring their mass-to-charge ratio.[10]
-
High Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for confident identification of the main component and any impurities.[7]
-
Excellent Sensitivity: GC-MS can detect and quantify trace-level impurities, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[11]
-
Quantitative Accuracy: When properly validated, GC-MS provides accurate and precise quantification of the purity of the synthesized ester.[11]
-
Mature and Robust Technology: GC-MS is a well-established technique with a vast body of literature and standardized methods.
-
Analyte Volatility: The sample must be volatile and thermally stable to be analyzed by GC-MS.[12][13] This is not a limitation for this compound but can be for other less volatile compounds.
-
Sample Derivatization: For non-volatile or thermally labile compounds, a chemical derivatization step may be required, which can add complexity to the sample preparation.
Comparison with Alternative Techniques
While GC-MS is an excellent choice for this compound, other techniques can also be employed for purity assessment. The selection of the most appropriate method depends on the specific properties of the analyte and the impurities, as well as the intended purpose of the analysis.[13]
Table 1: Comparison of Analytical Techniques for Purity Determination
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and polarity, detection by mass | Separation by polarity, detection by UV, PDA, etc. | Signal intensity proportional to the number of nuclei |
| Applicability to this compound | Excellent (volatile compound) | Possible, but less ideal than GC-MS | Excellent |
| Specificity | Very High (mass spectral data) | Moderate to High (retention time and UV spectrum) | High (unique chemical shifts) |
| Sensitivity | Very High (ppm to ppb) | High (ppm) | Moderate (typically >0.1%) |
| Quantitation | Requires a reference standard for each impurity | Requires a reference standard for each impurity | Can be an absolute method using an internal standard |
| Sample Preparation | Simple dilution in a volatile solvent | Dissolution in a suitable mobile phase | Dissolution in a deuterated solvent with an internal standard |
| Analysis Time | Relatively fast (15-45 minutes per sample) | Can be longer depending on the separation | Fast (5-15 minutes per sample) |
| Destructive/Non-destructive | Destructive | Non-destructive (sample can be collected) | Non-destructive |
Experimental Protocols
A validated analytical method is crucial for obtaining reliable and reproducible results.[14] The validation of the analytical procedure should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[15][16][17]
This protocol outlines the key steps for validating a GC-MS method for the determination of this compound purity.
1. System Suitability: Before each analytical run, a system suitability test is performed to ensure the GC-MS system is functioning correctly.[14] This typically involves injecting a standard solution of this compound and evaluating parameters such as peak resolution, tailing factor, and injection precision.
2. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is demonstrated by showing that there is no interference from potential impurities, starting materials, or degradation products at the retention time of this compound.
3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[17] This is determined by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] For purity testing, this can be assessed by spiking a sample of known purity with known amounts of impurities and determining the recovery.
5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15] This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17] These are typically determined based on the signal-to-noise ratio or by statistical analysis of the calibration curve.
7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15] For a GC-MS method, this may include variations in the injection temperature, oven temperature ramp rate, and carrier gas flow rate.
Table 2: Typical GC-MS Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% for the main component. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters are met after minor variations. |
Mandatory Visualizations
Caption: Workflow for GC-MS Purity Analysis.
Caption: Decision Tree for Selecting an Analytical Technique.
Conclusion
For the purity determination of synthesized this compound, GC-MS stands out as a highly specific, sensitive, and accurate analytical technique. Its ability to separate volatile compounds and provide detailed mass spectral information makes it ideal for identifying and quantifying the main component and any potential impurities. While HPLC and qNMR offer viable alternatives with their own unique advantages, the properties of this compound align perfectly with the strengths of GC-MS. A thorough method validation according to ICH Q2(R1) guidelines is imperative to ensure the reliability and regulatory acceptance of the purity data generated. The choice of the most suitable analytical technique should always be based on a scientific evaluation of the analyte's properties and the specific requirements of the analysis.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. tutorchase.com [tutorchase.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. moravek.com [moravek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. smithers.com [smithers.com]
- 8. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gentechscientific.com [gentechscientific.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
A Comparative Guide to Cyclopentyl Formate and Other Alkyl Formates in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyclopentyl formate with other common alkyl formates, such as methyl, ethyl, propyl, and butyl formates. The objective is to evaluate their performance and utility in various scientific and industrial applications, supported by available data and detailed experimental methodologies.
Physicochemical Properties: A Foundation for Application
The performance of an alkyl formate in any given application is fundamentally linked to its physical and chemical properties. The following table summarizes key physicochemical data for this compound and a selection of linear and branched alkyl formates. These properties influence their behavior as solvents, reagents, and flavoring agents.
| Property | This compound | Methyl Formate[1][2][3][4][5] | Ethyl Formate[6] | n-Propyl Formate[7][8][9] | Isopropyl Formate[10][11] | n-Butyl Formate[12][13][14][15][16] | Isobutyl Formate[17][18][19][20] |
| Molecular Formula | C₆H₁₀O₂[21] | C₂H₄O₂[2] | C₃H₆O₂ | C₄H₈O₂ | C₄H₈O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight ( g/mol ) | 114.14[21] | 60.05[2] | 74.08 | 88.11[7] | 88.11[10] | 102.13 | 102.13 |
| Boiling Point (°C) | 138[22] | 32[2] | 54[6] | 81-82[8] | 68 | 106-107[13] | 98.4 |
| Density (g/mL at 20°C) | 1.000[22] | 0.97 (approx.)[5] | 0.92 | 0.901[8] | 0.873[11] | 0.89 (approx.) | 0.885 (at 25°C) |
| Refractive Index (at 20°C) | 1.432[22] | ~1.344 | 1.359 | 1.377[9] | 1.368 | 1.389 | 1.385 |
| Solubility in Water | Sparingly soluble | 30 g/100 mL[5] | 9 g/100 mL | 2.2 g/100 mL[7] | Slightly soluble[10] | Slightly soluble[16] | Moderately soluble |
Applications and Performance Comparison
While direct comparative studies are limited, the distinct physicochemical properties of this compound suggest differentiated performance in several key applications.
Solvent Properties in Organic Synthesis
Alkyl formates are versatile solvents in organic synthesis. Their utility is dictated by their polarity, boiling point, and ability to dissolve a range of organic compounds.
Discussion:
-
This compound: With its higher boiling point and greater molecular weight, this compound is a suitable solvent for reactions requiring elevated temperatures. Its cyclic structure may also influence reaction stereoselectivity in certain cases. The lower volatility compared to smaller alkyl formates can be advantageous in terms of reduced solvent loss and improved reaction control.
-
Methyl and Ethyl Formate: These are highly volatile solvents with low boiling points, making them suitable for reactions conducted at or below room temperature and for easy removal post-reaction.[2][6] However, their high volatility can also be a drawback in terms of handling and potential for evaporation.
-
Propyl and Butyl Formates: These offer a balance between the high volatility of methyl and ethyl formates and the lower volatility of this compound. They are used in a variety of applications where moderate boiling points are desirable.[7][13]
A logical workflow for selecting an appropriate alkyl formate solvent for a given organic reaction is presented below.
Caption: A decision-making workflow for selecting an appropriate alkyl formate solvent.
Reagents in Organic Synthesis: Transfer Hydroalkylation
Alkyl formates can act as transfer hydroalkylation reagents, providing both a hydride and an alkyl group to a substrate.[23] This reactivity is particularly useful in the conversion of imines to alkylamines.
Discussion:
Caption: Generalized reaction scheme for transfer hydroalkylation.
Flavor and Fragrance Industry
Alkyl formates are known for their characteristic fruity and ethereal odors, leading to their use as flavoring and fragrance agents.[16][17][19]
Discussion:
-
This compound: The larger, cyclic structure of this compound likely contributes to a more complex and less volatile aroma profile compared to its linear counterparts. This could be desirable in applications requiring a longer-lasting fragrance.
-
Methyl, Ethyl, Propyl, and Butyl Formates: These smaller alkyl formates generally possess more volatile, fruity scents. For instance, ethyl formate is known for its rum-like aroma and is found in raspberries, while isobutyl formate has a pear or apple-like scent.[19][24]
The selection of a specific formate for a flavor or fragrance formulation depends on the desired aroma profile, volatility, and stability.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for key applications.
Protocol for Solvent Screening in an Organic Reaction
This protocol outlines a systematic approach to evaluating the performance of different alkyl formates as solvents for a generic organic reaction.
Objective: To determine the optimal alkyl formate solvent for a given reaction based on yield, reaction time, and purity of the product.
Materials:
-
Reactants and catalyst for the chosen organic reaction.
-
This compound, methyl formate, ethyl formate, n-propyl formate, isopropyl formate, n-butyl formate, and isobutyl formate (all of high purity).
-
Standard laboratory glassware and equipment (e.g., reaction flasks, condensers, magnetic stirrers, heating mantles).
-
Analytical equipment for reaction monitoring and product analysis (e.g., TLC, GC, HPLC, NMR).
Procedure:
-
Reaction Setup: In parallel, set up identical reactions in each of the alkyl formate solvents. For each reaction, add the reactants and catalyst to a reaction flask equipped with a magnetic stir bar and a condenser.
-
Solvent Addition: Add a standardized volume of the respective alkyl formate to each flask.
-
Reaction Conditions: Subject all reactions to the same conditions (temperature, stirring speed, reaction time).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: Upon completion, quench the reactions and perform a standard work-up procedure to isolate the crude product.
-
Product Analysis: Analyze the crude product from each reaction for yield and purity using techniques such as GC, HPLC, or NMR spectroscopy.
-
Comparison: Compare the results obtained for each solvent to determine the optimal alkyl formate for the specific reaction.
The workflow for this experimental protocol is visualized below.
Caption: A streamlined workflow for comparative solvent screening.
Protocol for GC-MS Analysis of Alkyl Formates as Flavor Compounds
This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile profile of different alkyl formates.[25][26][27][28][29]
Objective: To identify and semi-quantify the volatile components of different alkyl formates for fragrance and flavor applications.
Materials:
-
Samples of this compound, methyl formate, ethyl formate, n-propyl formate, isopropyl formate, n-butyl formate, and isobutyl formate.
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Headspace vials and autosampler (optional, for automated analysis).
-
Reference standards for potential impurities or related compounds.
Procedure:
-
Sample Preparation: Prepare dilute solutions of each alkyl formate in a suitable volatile solvent (e.g., dichloromethane or pentane).
-
GC-MS Parameters: Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all volatile components.
-
Injection: Inject a small, standardized volume of each sample solution into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each peak.
-
Data Analysis:
-
Identify the main peak corresponding to the alkyl formate in each chromatogram.
-
Identify any minor peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Semi-quantify the relative abundance of each component by comparing their peak areas in the TIC.
-
-
Comparative Analysis: Compare the chromatograms and identified compounds across the different alkyl formate samples to assess their relative purity and volatile profiles.
Conclusion
This compound presents a unique set of physicochemical properties that distinguish it from common linear and branched alkyl formates. Its higher boiling point and cyclic structure suggest potential advantages in applications requiring less volatile solvents or specific steric interactions. While a lack of direct comparative experimental data currently limits a definitive performance assessment, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this compound and other alkyl formates in their specific applications. Further experimental investigation is warranted to fully elucidate the comparative performance of these versatile compounds.
References
- 1. Methyl formate | 107-31-3 [chemicalbook.com]
- 2. Methyl formate [microkat.gr]
- 3. Methyl formate | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Methyl formate - Sciencemadness Wiki [sciencemadness.org]
- 6. you-iggy.com [you-iggy.com]
- 7. Propyl formate | C4H8O2 | CID 8073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propyl Formate [drugfuture.com]
- 9. n-propyl formate [stenutz.eu]
- 10. Isopropyl formate | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. isopropyl formate [stenutz.eu]
- 12. N-BUTYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chembk.com [chembk.com]
- 14. ICSC 0402 - BUTYL FORMATE [inchem.org]
- 15. butyl formate, 592-84-7 [thegoodscentscompany.com]
- 16. Butyl formate | 592-84-7 [chemicalbook.com]
- 17. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. isobutyl formate, 542-55-2 [thegoodscentscompany.com]
- 19. cymitquimica.com [cymitquimica.com]
- 20. Isobutyl formate, 95%+ 542-55-2 India [ottokemi.com]
- 21. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound [stenutz.eu]
- 23. Alkyl Formates as Transfer Hydroalkylation Reagents and Their Use in the Catalytic Conversion of Imines to Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. pubs.aip.org [pubs.aip.org]
- 26. researchgate.net [researchgate.net]
- 27. rroij.com [rroij.com]
- 28. Comprehensive Analysis of Aroma Compounds and Metabolites in Food by GC-MS/MS for Food Quality Evaluation | Separation Science [sepscience.com]
- 29. Flavor Profiling Using Comprehensive Mass Spectrometry Analysis of Metabolites in Tomato Soups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cyclopentyl Formate: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
The synthesis of esters is a fundamental reaction in organic chemistry, with broad applications in the pharmaceutical and fragrance industries. Cyclopentyl formate, a key building block, is typically synthesized via the Fischer esterification of cyclopentanol and formic acid. This guide provides a detailed comparison of the theoretical and experimental yields for this reaction, outlines a comprehensive experimental protocol, and explores the factors that influence the reaction's efficiency.
Theoretical Yield: The Stoichiometric Ideal
The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. The synthesis of this compound proceeds through the following balanced chemical equation:
C₅H₁₀O (Cyclopentanol) + HCOOH (Formic Acid) ⇌ C₆H₁₀O₂ (this compound) + H₂O (Water)
To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction.
Calculation Steps:
-
Determine the moles of each reactant:
-
Moles of Cyclopentanol = Mass of Cyclopentanol / Molar Mass of Cyclopentanol (86.13 g/mol )
-
Moles of Formic Acid = Mass of Formic Acid / Molar Mass of Formic Acid (46.03 g/mol )
-
-
Identify the limiting reactant: The reactant with the fewer number of moles is the limiting reactant.
-
Calculate the theoretical moles of product: Based on the 1:1 stoichiometry of the reaction, the moles of this compound produced will be equal to the moles of the limiting reactant.
-
Calculate the theoretical mass of the product:
-
Theoretical Yield (in grams) = Moles of this compound × Molar Mass of this compound (114.14 g/mol )
-
Experimental Yield: Real-World Outcomes and Influencing Factors
The experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. It is almost always lower than the theoretical yield due to several factors. The Fischer esterification is a reversible reaction, meaning it reaches a state of equilibrium where both reactants and products are present.[1][2]
Several factors can be manipulated to shift the equilibrium towards the product side and maximize the experimental yield:
-
Reactant Concentration: Using a large excess of one of the reactants (typically the less expensive one, in this case, often formic acid or cyclopentanol) can drive the reaction forward, in accordance with Le Châtelier's principle.[2] For instance, studies on the esterification of acetic acid with ethanol have shown that increasing the molar ratio of alcohol to acid from 1:1 to 10:1 can increase the yield from 65% to 97%.[2]
-
Removal of Water: As water is a product of the reaction, its removal from the reaction mixture will shift the equilibrium to the right, favoring the formation of the ester.[1][2] This is often achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.
-
Catalyst: The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
-
Temperature and Reaction Time: The reaction is generally heated to reflux to increase the reaction rate. The optimal reaction time needs to be determined experimentally to ensure the reaction has reached equilibrium without leading to side reactions or degradation of the product. Typical reaction times can vary from 1 to 10 hours at temperatures between 60-110 °C.[1]
-
Purification: Product loss is inevitable during the workup and purification steps, such as extractions, washes, and distillation.
The following table summarizes expected experimental yields for the Fischer esterification of various secondary alcohols, which can serve as a proxy for the synthesis of this compound.
| Carboxylic Acid | Secondary Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Reaction Conditions | Experimental Yield (%) | Reference |
| Acetic Acid | Isopropanol | 1:2 (excess alcohol) | Sulfuric Acid | Reflux | ~65-80% | [3] |
| Acetic Acid | Cyclohexanol | Not specified | Solid Acid Catalyst | Reactive Distillation, 173°C | ~99.8% | [4] |
| Acetic Acid | Cyclohexene* | Not specified | Solid Acid Catalyst | 130°C, 0.5h | 95.2% conversion, 99.2% selectivity | [5] |
| Formic Acid | Isobutyl Alcohol | Not specified | Sulfuric Acid | Not specified | Not specified quantitatively, but successful synthesis | [6] |
*Note: This reaction proceeds via the addition of the carboxylic acid to an alkene, which is a different pathway but results in the same ester product and demonstrates high potential yields under optimized conditions.
Experimental Protocol: Synthesis of this compound
This protocol is an adapted general procedure for Fischer esterification and should be optimized for specific laboratory conditions.
Materials:
-
Cyclopentanol
-
Formic Acid (concentrated)
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclopentanol and an excess of formic acid (e.g., a 2:1 to 5:1 molar ratio).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol% relative to the limiting reactant) to the stirred reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the excess acid - Caution: CO₂ evolution! Vent the separatory funnel frequently). Repeat until the aqueous layer is no longer acidic.
-
Saturated sodium chloride solution (brine).
-
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation to obtain the final product.
Workflow and Key Relationships
The relationship between the theoretical and experimental yield is influenced by a series of procedural steps and chemical principles. The following diagram illustrates this workflow.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US1808155A - Process of making isopropyl acetate - Google Patents [patents.google.com]
- 4. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103664586A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Cyclopentyl Formate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cyclopentyl formate and three of its structural isomers: methyl cyclopentanecarboxylate, ethyl cyclobutanecarboxylate, and propyl cyclopropanecarboxylate. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including drug discovery and quality control. This document presents a compilation of experimental and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the structural elucidation of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Formyl/Ester Proton (δ, ppm) | Cycloalkyl Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | 8.05 (s, 1H) | 5.20 (m, 1H), 1.50-1.90 (m, 8H) | - |
| Methyl Cyclopentanecarboxylate | - | 2.70 (p, 1H), 1.50-1.95 (m, 8H) | 3.66 (s, 3H, -OCH₃) |
| Ethyl Cyclobutanecarboxylate | - | 3.10 (p, 1H), 1.80-2.40 (m, 6H) | 4.12 (q, 2H, -OCH₂CH₃), 1.25 (t, 3H, -OCH₂CH₃) |
| Propyl Cyclopropanecarboxylate | - | 1.55 (m, 1H), 0.80-0.95 (m, 4H) | 4.00 (t, 2H, -OCH₂CH₂CH₃), 1.68 (sextet, 2H, -OCH₂CH₂CH₃), 0.95 (t, 3H, -OCH₂CH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbonyl Carbon (δ, ppm) | Cycloalkyl Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Predicted) | 161.0 | 77.0, 32.5, 23.8 | - |
| Methyl Cyclopentanecarboxylate | 176.8 | 43.5, 30.2, 25.9 | 51.4 (-OCH₃) |
| Ethyl Cyclobutanecarboxylate | 175.5 | 38.9, 25.1, 18.2 | 60.4 (-OCH₂CH₃), 14.3 (-OCH₂CH₃) |
| Propyl Cyclopropanecarboxylate | 174.5 | 12.9, 8.2 | 65.9 (-OCH₂CH₂CH₃), 22.1 (-OCH₂CH₂CH₃), 10.5 (-OCH₂CH₂CH₃) |
Table 3: IR Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-H Stretch (cycloalkyl) |
| This compound (Predicted) | ~1720 | ~1180 | ~2960, ~2870 |
| Methyl Cyclopentanecarboxylate | ~1735 | ~1170 | ~2955, ~2870 |
| Ethyl Cyclobutanecarboxylate | ~1730 | ~1175 | ~2980, ~2870 |
| Propyl Cyclopropanecarboxylate | ~1730 | ~1185 | ~3080 (cyclopropyl C-H), ~2970, ~2880 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 114 | 69 | 85, 68, 41 |
| Methyl Cyclopentanecarboxylate | 128 | 87 | 100, 69, 59, 41 |
| Ethyl Cyclobutanecarboxylate | 128 | 55 | 100, 83, 72, 41 |
| Propyl Cyclopropanecarboxylate | 128 | 69 | 85, 57, 41 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-Fourier Transform Infrared (FTIR) spectroscopy is a common technique for obtaining the IR spectra of liquid samples.
-
Instrument Setup: The ATR accessory, typically equipped with a diamond or zinc selenide crystal, is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of key absorption bands are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like esters.
-
Sample Preparation: The neat liquid sample is diluted in a suitable volatile solvent (e.g., dichloromethane, diethyl ether) to an appropriate concentration (typically in the low ppm range).
-
GC Separation: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC, which is equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure the separation of the components. Helium is typically used as the carrier gas.
-
Mass Spectrometry Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum for each separated component is recorded. The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization of Isomeric Relationships and Spectroscopic Analysis
The following diagram illustrates the relationship between this compound and its isomers, and the spectroscopic techniques used for their characterization.
Caption: Isomers and their spectroscopic analysis workflow.
This guide serves as a foundational reference for the spectroscopic characterization of this compound and its common isomers. The provided data and protocols can aid in the rapid and accurate identification of these compounds in complex mixtures, facilitating progress in various scientific disciplines.
Safety Operating Guide
Proper Disposal of Cyclopentyl Formate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the safe disposal of cyclopentyl formate, a flammable ester compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its chemical properties and the established protocols for similar flammable organic compounds.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant laboratory coat.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
-
Ignition Sources: this compound is expected to be a flammable liquid. Ensure that there are no open flames, sparks, or hot surfaces in the vicinity during handling and disposal. Use only non-sparking tools.[1]
-
Spill Kit: Have a chemical spill kit rated for flammable liquids readily accessible in case of an accidental release.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste, specifically as a flammable liquid.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste, and the components should be listed on the waste label.
-
Segregate the Waste: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases, which could cause a vigorous and exothermic reaction.[2] Collect it in a dedicated waste container for flammable organic liquids.
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (e.g., flammable liquid). The date of waste accumulation should also be clearly marked.
-
Container Filling: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition.
Step 3: Disposal and Removal
-
Engage a Licensed Waste Disposal Vendor: The disposal of hazardous chemical waste must be handled by a licensed and reputable environmental services company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and the waste disposal vendor. This typically includes a hazardous waste manifest.
-
Final Disposal Method: The most common and appropriate disposal method for flammable organic liquids like this compound is incineration at a permitted hazardous waste facility.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[3] |
| Molecular Weight | 114.14 g/mol | PubChem[3] |
| Boiling Point | 138 °C | Stenutz[4] |
| Density | 1.000 g/mL | Stenutz[4] |
| Hazard Classification | Expected to be a Flammable Liquid | Inferred from similar compounds |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on standard laboratory safety and hazardous waste management principles.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopentyl Formate
FOR IMMEDIATE RELEASE
Essential Safety and Personal Protective Equipment (PPE)
Cyclopentyl formate is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides resistance to esters and flammable liquids. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Skin and Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental contact and provides a barrier against fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of potentially harmful vapors. |
Note: The selection of appropriate PPE should always be based on a thorough risk assessment of the specific experimental conditions.
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, preferably a chemical fume hood, should be clean and free of ignition sources.
-
Personal Protective Equipment: Don the recommended PPE as outlined in the table above.
-
Dispensing: Ground all containers and transfer equipment to prevent static discharge. Use only non-sparking tools.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Spill Response:
-
Evacuation: Immediately evacuate the area and alert others.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation: Collect all waste materials containing this compound in a dedicated, properly labeled, and sealed container. This includes unused product, contaminated absorbents, and disposable PPE.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
